molecular formula C8H9NO3 B571803 2-Methoxy-5-methylnicotinic acid CAS No. 1227594-72-0

2-Methoxy-5-methylnicotinic acid

Cat. No.: B571803
CAS No.: 1227594-72-0
M. Wt: 167.164
InChI Key: SXAHXCKRWVFPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylnicotinic acid serves as a versatile small molecule scaffold in advanced organic and enzymatic synthesis . Its primary research value lies in its role as a key synthetic intermediate for the production of pyridine ester derivatives. Recent methodologies have demonstrated the efficient enzymatic synthesis of these esters using catalysts like Novozym 435 under mild, green chemistry conditions, positioning this compound as a valuable building block for sustainable catalytic research . The pyridine esters derived from this acid are the subject of investigation in the field of flavors and fragrances, with studies utilizing gas chromatography-mass spectrometry-olfactometry (GC-MS-O) to identify compounds possessing strong aromas, indicating its application in developing novel synthetic fragrance ingredients . Furthermore, thermogravimetric analysis has shown that certain synthesized esters exhibit notable thermal stability, providing theoretical support for their potential use as additives in high-temperature processed foods . As a substituted nicotinic acid derivative, it also offers a privileged structure for exploration in medicinal chemistry and pharmaceutical development, enabling the creation of novel molecules for biological evaluation . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAHXCKRWVFPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673589
Record name 2-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227594-72-0
Record name 2-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1227594-72-0[1]

This technical guide provides an overview of 2-Methoxy-5-methylnicotinic acid, a pyridinecarboxylic acid derivative. Due to the limited availability of published research on this specific compound, this document summarizes its fundamental properties and provides context based on related nicotinic acid derivatives.

Compound Identification and Properties

This compound is a chemical compound with the systematic name 2-methoxy-5-methylpyridine-3-carboxylic acid. It belongs to the class of nicotinic acids, which are derivatives of pyridine with a carboxylic acid group at the 3-position. The structure is further characterized by a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring. These functional groups are key to its chemical reactivity and potential utility as a building block in organic synthesis.[2]

PropertyValueSource
CAS Number 1227594-72-0[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid[2]
Synonyms 2-Methoxy-5-methyl-3-pyridinecarboxylic acidN/A

Synthesis and Experimental Protocols

To provide a relevant example of the synthetic chemistry involved with similar structures, the following section details a protocol for a related compound, 5-Methylnicotinic acid.

Example Experimental Protocol: Synthesis of 5-Methylnicotinic Acid

This protocol describes the synthesis of 5-Methylnicotinic acid from 3,5-dimethylpyridine.

Materials:

  • 3,5-dimethylpyridine (3,5-Lutidine)

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, add 120 kg of 3,5-dimethylpyridine to 1200 L of water with stirring.

  • While maintaining the temperature between 25-35°C, add 300 kg of potassium permanganate over 4.5 hours.

  • Allow the reaction to proceed at 30°C for 16 hours.

  • Filter the by-product, manganese dioxide, from the reaction mixture.

  • Adjust the pH of the filtrate to 0.5 using concentrated hydrochloric acid.

  • Filter the resulting by-product, 3,5-pyridinedicarboxylic acid.

  • Adjust the pH of the remaining filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude product.

  • Collect the crude product by centrifugation.

  • For purification, dissolve the crude product in ethanol at 80°C, perform a hot filtration, and then cool the filtrate to 0-5°C with stirring for 2 hours to induce crystallization.

  • Collect the purified product by centrifugation and dry at 65°C for 8.5 hours.

This process yields 5-Methylnicotinic acid with a purity of 99.5%.[3]

G cluster_synthesis Synthesis Workflow: 5-Methylnicotinic Acid start Start: 3,5-dimethylpyridine in water add_kmno4 Add KMnO4 (25-35°C) start->add_kmno4 react React for 16h at 30°C add_kmno4->react filter_mno2 Filter MnO2 react->filter_mno2 ph_adjust1 Adjust pH to 0.5 with HCl filter_mno2->ph_adjust1 filter_byproduct Filter 3,5-pyridinedicarboxylic acid ph_adjust1->filter_byproduct ph_adjust2 Adjust pH to 3.0 with HCl filter_byproduct->ph_adjust2 centrifuge_crude Centrifuge crude product ph_adjust2->centrifuge_crude purify Purify via recrystallization from ethanol centrifuge_crude->purify end_product End: Purified 5-Methylnicotinic Acid purify->end_product

Synthesis workflow for a related nicotinic acid derivative.

Biological Activity and Applications

There is a lack of specific data on the biological activity of this compound in the public domain. However, nicotinic acid derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Research on related nicotinic acid derivatives has indicated potential antimicrobial, anti-inflammatory, and anticancer effects.[2][4] For instance, some derivatives are investigated as enzyme inhibitors, such as for dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-proliferative drugs.[2]

Given its structure, this compound serves as a valuable building block for synthesizing novel compounds with potential therapeutic properties.[2]

Signaling Pathways

Due to the absence of research on the biological effects of this compound, there are no established signaling pathways associated with this compound.

The following diagram illustrates a hypothetical logical relationship for the application of this compound in drug discovery, based on the general role of nicotinic acid derivatives.

G cluster_discovery Hypothetical Drug Discovery Application compound This compound (Building Block) synthesis Chemical Synthesis of Novel Derivatives compound->synthesis Starting Material screening High-Throughput Screening synthesis->screening Generates Library hit_compound Identification of 'Hit' Compounds screening->hit_compound Identifies Activity lead_optimization Lead Optimization hit_compound->lead_optimization Further Development candidate Preclinical Candidate lead_optimization->candidate Optimized Properties

Hypothetical workflow for drug discovery using the subject compound.

Conclusion

This compound (CAS: 1227594-72-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While in-depth technical data, including biological activity and specific experimental protocols, are not widely available, its structural features suggest its utility as a building block for the synthesis of more complex molecules. Further research is required to elucidate its specific properties and potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0) is a substituted pyridine carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a summary of the known identifiers for this compound. Due to the limited availability of experimental data for this specific compound, this guide presents a comprehensive overview of the standard experimental protocols for determining key physicochemical parameters, including melting point, solubility, pKa, and logP. Furthermore, to provide a valuable point of reference, this guide includes a compilation of experimental data for the closely related structural analogs, 2-methoxynicotinic acid and 5-methylnicotinic acid.

Introduction

Substituted nicotinic acid derivatives are a class of compounds of significant interest in the pharmaceutical industry due to their diverse biological activities.[1] The introduction of substituents, such as methoxy and methyl groups, onto the pyridine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This compound is a versatile intermediate in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.[1] This guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical and methodological framework for its physicochemical characterization.

Compound Identification

A clear identification of a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValue
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number 1227594-72-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol

Physicochemical Properties of Structural Analogs

In the absence of experimental data for this compound, the properties of its structural analogs, 2-methoxynicotinic acid and 5-methylnicotinic acid, can provide valuable insights into its expected physicochemical behavior. The following tables summarize the available experimental data for these compounds.

Table 1: Physicochemical Properties of 2-Methoxynicotinic Acid (CAS: 16498-81-0)
PropertyValueSource(s)
Melting Point 144-152 °C[1][2][3][4][5][6]
Boiling Point 285.5±20.0 °C (Predicted)[3]
78 °C at 0.1 torr[2]
pKa 3.36±0.10 (Predicted)[3]
Solubility Low in water; Soluble in methanol, ethanol, and ether[3]
Table 2: Physicochemical Properties of 5-Methylnicotinic Acid (CAS: 3222-49-9)
PropertyValueSource(s)
Melting Point 207-220 °C[7][8][9][10][11][12]
Boiling Point 303.9±22.0 °C (Predicted)[10][11]
Solubility Sparingly soluble (0.083 g/L at 25°C)[7][8][10][13][14]
pKa 2.27±0.10 (Predicted)[13][14]
LogP 1.23[13]

Experimental Protocols for Physicochemical Property Determination

This section details the standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., oil bath) or a melting point apparatus.

  • Heating: The sample is heated slowly and steadily.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and Powder Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Slow and Steady Heating C->D E Observe Melting Range D->E F Record Melting Point Range E->F

Workflow for Melting Point Determination
Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a flask.

  • Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add Excess Solid to Solvent B Seal and Agitate at Constant Temp A->B C Centrifuge or Filter B->C D Collect Saturated Solution C->D E Analyze Concentration (UV/HPLC) D->E F Determine Solubility E->F

Shake-Flask Method for Solubility Measurement
pKa Determination

The pKa is a measure of the acidity of a compound. For a substituted nicotinic acid, the pKa of the carboxylic acid group and the pyridinium ion are of interest.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.

  • Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_result Result A Dissolve Compound in Solvent B Titrate with Acid/Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F Calculate pKa E->F

References

Elucidation of the Molecular Structure: A Technical Guide to 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-5-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not widely available in the public domain, this document outlines the standard analytical methodologies and expected results that would be employed for its structural confirmation and characterization.

Compound Identification and Properties

This compound, also known as 2-methoxy-5-methyl-3-pyridinecarboxylic acid, is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules.[1] Its fundamental properties are summarized in the table below.

IdentifierValueSource
CAS Number 1227594-72-0[2]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [2]
IUPAC Name 2-methoxy-5-methylpyridine-3-carboxylic acid[1]

Methodologies for Structure Elucidation

The definitive structure of an organic molecule like this compound is determined through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Hypothetical): A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

Expected ¹H NMR Spectral Data: Based on the known structure, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

  • A singlet for the methyl protons (-CH₃).

  • A singlet for the methoxy protons (-OCH₃).

  • Two distinct signals in the aromatic region for the two protons on the pyridine ring.

  • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal eight distinct signals, corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Expected IR Spectral Data: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups (around 2850-3100 cm⁻¹).

  • C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • C-O stretching vibrations from the methoxy group and the carboxylic acid (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Hypothetical): A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide a highly accurate mass measurement.

Expected Mass Spectrometry Data: The mass spectrum would be expected to show a prominent molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) corresponding to the molecular weight of the compound (167.16 g/mol ). Analysis of the fragmentation pattern could further confirm the presence of key structural motifs.

Synthesis Pathway

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel chemical entity follows a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework purification->nmr data_integration Integrate All Spectral Data ms->data_integration ir->data_integration nmr->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal final_confirmation Final Structure Confirmation structure_proposal->final_confirmation

Caption: Logical workflow for the synthesis and structure elucidation of a chemical compound.

This guide provides a foundational understanding of the structural characteristics and the analytical methodologies required for the comprehensive elucidation of this compound. For definitive characterization, the acquisition and interpretation of the experimental data outlined herein are essential.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] The document outlines two primary synthetic routes starting from commercially available 3,5-lutidine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of these methodologies.

Introduction

This compound, with the systematic name 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted nicotinic acid derivative.[1] Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as versatile intermediates in the synthesis of more complex molecules.[1] The functional groups present on the this compound scaffold, including the carboxylic acid, methoxy, and methyl groups, offer multiple sites for chemical modification, enabling the creation of a diverse library of compounds with potential therapeutic applications.[1]

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are detailed below. Both routes commence with the oxidation of 3,5-lutidine to form 5-methylnicotinic acid.

Route 1: Via Chlorination and Methoxylation

This route involves the initial formation of 5-methylnicotinic acid, followed by chlorination at the 2-position and subsequent methoxylation to yield the final product.

Route 2: Via Hydroxylation and Methylation

This alternative pathway proceeds through the formation of 2-hydroxy-5-methylnicotinic acid, which is then methylated to afford this compound.

Experimental Workflow

The overall workflow for the synthesis of this compound via Route 1 is depicted below.

SynthesisWorkflow Start 3,5-Lutidine Step1 Step 1: Oxidation Start->Step1 Intermediate1 5-Methylnicotinic Acid Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Methyl 2-chloro-5- methylnicotinate Step2->Intermediate2 Step3 Step 3: Methoxylation Intermediate2->Step3 Intermediate3 2-Methoxy-5-methylnicotinic acid methyl ester Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 Product 2-Methoxy-5-methylnicotinic Acid Step4->Product

Caption: Synthetic workflow for this compound (Route 1).

Experimental Protocols

Step 1: Synthesis of 5-Methylnicotinic Acid

Reaction: Oxidation of 3,5-lutidine.

Procedure: In a 2000L enamel reaction still, 1200L of running water is added, followed by 120kg of 3,5-lutidine. The mixture is stirred, and the temperature is maintained between 25-35°C. Over a period of 4.5 hours, 300kg of potassium permanganate is added. The reaction mixture is then incubated at 30°C for 16 hours.[2] The by-product, manganese dioxide, is filtered off, and the filtrate is adjusted to a pH of 0.5 with concentrated hydrochloric acid.[2] The mixture is centrifuged to filter out the by-product 3,5-pyridinedicarboxylic acid. The pH of the filtrate is then adjusted to 3.0 with concentrated hydrochloric acid, and the crude product is collected by centrifugation. The crude product is dissolved in 1200L of ethanol at 80°C, hot filtered, and the filtrate is cooled to 0-5°C with stirring for 2 hours. The purified product is collected by centrifugation and dried at 65°C for 8.5 hours.[2]

Step 2: Synthesis of Methyl 2-chloro-5-methylnicotinate

Reaction: Esterification and subsequent chlorination of 5-methylnicotinic acid.

Procedure: Esterification: To a solution of 5-methylnicotinic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 5-methylnicotinate, is extracted with an organic solvent, dried, and concentrated.

Chlorination: (This is a proposed protocol based on analogous reactions) To the methyl 5-methylnicotinate, phosphorus oxychloride (POCl₃) is added, and the mixture is heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto ice and neutralized with a base to precipitate the crude product. The crude methyl 2-chloro-5-methylnicotinate is then purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound methyl ester

Reaction: Nucleophilic substitution of the chloro group with a methoxy group.

Procedure: (This is a proposed protocol based on the Williamson ether synthesis) Methyl 2-chloro-5-methylnicotinate is dissolved in anhydrous methanol. Sodium methoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC.[3][4] Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound methyl ester, which can be purified by column chromatography.

Step 4: Synthesis of this compound

Reaction: Hydrolysis of the methyl ester.

Procedure: An aqueous solution of sodium hydroxide is added to a solution of this compound methyl ester in methanol at a temperature not exceeding 30°C. The mixture is stirred at room temperature for 1.5 hours.[5] The solvent is then evaporated. The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.[5]

Quantitative Data

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
5-Methylnicotinic AcidC₇H₇NO₂137.1459.4>99.5
Methyl 2-chloro-5-methylnicotinateC₈H₈ClNO₂185.61N/AN/A
This compound methyl esterC₉H₁₁NO₃181.19N/A>95
This compoundC₈H₉NO₃167.16N/A>99

Note: "N/A" indicates that specific data for this step was not available in the searched literature; yields and purities will be dependent on the specific reaction conditions and purification methods employed.

Spectroscopic Data (Predicted)

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the pyridine ring carbons, the methyl carbon, the methoxy carbon, and the carboxylic acid carbonyl carbon.
IR (cm⁻¹) A broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and methyl groups, a C=O stretch for the carboxylic acid, and C=C and C=N stretches for the pyridine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 167.16 g/mol .

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. The key relationships between the steps are outlined in the diagram below.

LogicalRelationships Oxidation Oxidation of Methyl Group Esterification Carboxylic Acid Protection Oxidation->Esterification Enables selective reaction at other positions Chlorination Introduction of Leaving Group Esterification->Chlorination Protects carboxylic acid from chlorinating agent Methoxylation Nucleophilic Substitution (SNAr) Chlorination->Methoxylation Provides an electrophilic site for methoxide attack Hydrolysis Deprotection Methoxylation->Hydrolysis Forms the desired ether linkage

Caption: Logical relationships between the key synthetic steps.

References

Navigating the Acquisition and Application of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, with the CAS number 1227594-72-0, is a substituted pyridine carboxylic acid derivative.[1] As a member of the nicotinic acid class of compounds, it holds potential as a versatile building block in organic synthesis and medicinal chemistry.[1] The strategic placement of the methoxy and methyl groups on the pyridine ring, along with the carboxylic acid functionality, offers multiple sites for chemical modification, enabling the synthesis of more complex molecules with potential therapeutic applications.[1] Nicotinic acid derivatives have a well-established history in drug discovery, with known activities ranging from antimicrobial to anticancer effects.[1] This technical guide provides a comprehensive overview of the suppliers of this compound, a plausible synthetic route, and its potential biological significance based on its structural class.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers. Below is a comparative table summarizing the offerings from several vendors.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Price per Gram (USD)
Apollo Scientific1227594-72-099%100mg, 250mg, 1g, 5g~
82,82, ~82,
137, ~
376,376, ~376,
1802 (£65, £109, £299, £1,432)
~
820,820, ~820,
548, ~
376,376, ~376,
360.40
Chemcia Scientific351410-41-8 (Methyl Ester)95%1g, 5g$350, $1050$350, $210
Leyan Reagents1227594-72-096%Not SpecifiedNot SpecifiedNot Specified
Moldb1227594-72-097%Not SpecifiedNot SpecifiedNot Specified
Chem-Impex1227594-72-0>95%Not SpecifiedNot SpecifiedNot Specified
AstaTech, Inc. (via Merck)1227594-72-0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
ChemScene LLC (via Merck)1227594-72-0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Prices are approximate and subject to change. Currency conversions are based on rates at the time of writing. It is important to note that Chemcia Scientific lists the methyl ester of the target compound.[2]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A feasible approach to synthesize this compound could start from a suitable precursor like 2-methoxy-5-methylpyridine. The synthesis would likely involve the introduction of a carboxylic acid group at the 3-position of the pyridine ring. Given the electronic properties of the substituents, direct carboxylation might be challenging. A more controlled approach would be to introduce a group that can be subsequently converted to a carboxylic acid, such as a formyl group or a cyano group, followed by oxidation or hydrolysis, respectively.

Alternatively, a route involving the construction of the substituted pyridine ring is also possible.

Below is a DOT script for a generalized workflow for the chemical synthesis and purification of a nicotinic acid derivative, which would be applicable to the synthesis of this compound.

G General Workflow for Synthesis and Purification start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Reaction (e.g., Oxidation, Hydrolysis) start->reaction extraction Work-up and Extraction reaction->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification analysis Characterization and Analysis (NMR, MS, HPLC) purification->analysis product Final Product: This compound analysis->product

Caption: Generalized workflow for chemical synthesis.

Key Experimental Considerations:
  • Reaction Conditions: The choice of oxidizing or hydrolyzing agents, solvent, temperature, and reaction time are critical parameters that would need to be optimized to maximize the yield and purity of the final product.

  • Purification: Due to the presence of a carboxylic acid group, purification might involve acid-base extraction to separate the product from neutral or basic impurities. Recrystallization from a suitable solvent system would likely be the final step to obtain a highly pure product.

  • Analytical Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Signaling Pathways

The specific biological activity and signaling pathway of this compound have not been extensively characterized in publicly available literature. However, based on its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other nicotinic acid derivatives, we can infer its potential biological targets and mechanisms of action.

Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor). This receptor is highly expressed in adipocytes and immune cells.

Below is a DOT script illustrating the probable signaling pathway for a nicotinic acid derivative acting on the GPR109A receptor.

G Probable Signaling Pathway of a Nicotinic Acid Derivative cluster_cell Adipocyte ligand 2-Methoxy-5- methylnicotinic acid (Ligand) receptor GPR109A Receptor ligand->receptor Binds to gi Gi (G-protein) receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates and Activates lipolysis Lipolysis (Triglyceride Breakdown) hsl->lipolysis Catalyzes ffa Free Fatty Acids (FFA) Release lipolysis->ffa Results in liver Liver ffa->liver Reduced flux to vldl VLDL Production liver->vldl Reduced Triglyceride Synthesis and

Caption: Inferred GPR109A signaling pathway.

Mechanism of Action:

  • Receptor Binding: this compound, as a ligand, would likely bind to and activate the GPR109A receptor on the surface of adipocytes.

  • G-protein Activation: This binding would activate the inhibitory G-protein, Gi.

  • Inhibition of Adenylyl Cyclase: The activated Gi protein would then inhibit the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Reduced PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).

  • Decreased Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. Reduced PKA activity would, therefore, lead to decreased lipolysis.

  • Lower Free Fatty Acid Release: The overall effect would be a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.

  • Impact on Liver Metabolism: A lower flux of FFAs to the liver would result in reduced synthesis of triglycerides and, consequently, decreased production and secretion of very-low-density lipoprotein (VLDL).

It is important to emphasize that this proposed mechanism is based on the well-established action of nicotinic acid. The specific affinity of this compound for GPR109A and its potency in activating this pathway would require experimental validation.

Conclusion

This compound is a readily available chemical intermediate with significant potential for applications in drug discovery and development. While specific experimental data on its synthesis and biological activity are limited, its structural similarity to other nicotinic acid derivatives provides a strong basis for proposing its synthetic route and likely mechanism of action through the GPR109A signaling pathway. For researchers and scientists working in this area, this guide offers a foundational understanding of this compound, from its procurement to its potential therapeutic relevance. Further investigation is warranted to fully elucidate the specific properties and applications of this promising molecule.

References

Spectroscopic Profile of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural features and comparison with related nicotinic acid derivatives. The information herein serves as a valuable resource for the characterization and identification of this compound.

Chemical Structure and Properties

  • Systematic Name: 2-Methoxy-5-methylpyridine-3-carboxylic acid

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1 - 8.3d1HH-6 (Aromatic)
~7.9 - 8.1d1HH-4 (Aromatic)
~4.0s3HOCH₃ (Methoxy)
~2.4s3HCH₃ (Methyl)
~11.0 - 13.0br s1HCOOH (Carboxylic Acid)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~160 - 165C-2 (C-OCH₃)
~145 - 150C-6
~135 - 140C-4
~125 - 130C-5 (C-CH₃)
~110 - 115C-3 (C-COOH)
~53 - 56OCH₃ (Methoxy)
~18 - 22CH₃ (Methyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~3000-3100MediumC-H stretch (Aromatic)
~2950-3000MediumC-H stretch (Methyl/Methoxy)
~1700-1730StrongC=O stretch (Carboxylic acid)
~1580-1610Medium-StrongC=C and C=N stretch (Pyridine ring)
~1450-1480MediumC-H bend (Methyl)
~1250-1300StrongC-O stretch (Aryl ether)
~1020-1050MediumC-O stretch (Methoxy)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
167[M]⁺ (Molecular ion)
152[M - CH₃]⁺
150[M - OH]⁺
122[M - COOH]⁺
108[M - COOH - CH₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Typical mass range: m/z 50-500.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a similar mass range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FT-IR) Synthesis->IR Solid sample (ATR) MS Mass Spectrometry (ESI or EI) Synthesis->MS Dissolve in volatile solvent Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment Final_Report Comprehensive Spectroscopic Profile Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

The Multifaceted Biological Activities of Substituted Nicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), represent a versatile class of compounds with a broad spectrum of biological activities. Beyond the well-established lipid-modifying effects of nicotinic acid, structural modifications to the pyridine ring have yielded derivatives with potent vasodilatory, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the biological activities of substituted nicotinic acids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Vasodilatory and Vasorelaxant Activities

Substituted nicotinic acids have been extensively investigated for their effects on vascular tone. The vasodilatory properties are crucial for their therapeutic applications in conditions such as hypertension and for mitigating the flushing side effect associated with high-dose niacin therapy.

Quantitative Data on Vasodilatory Effects

The vasorelaxant potency of various substituted nicotinic acids has been evaluated in ex vivo and in vivo models. The following table summarizes key quantitative data.

CompoundExperimental ModelVasoconstrictor AgentPotency (ED50)Efficacy (Rmax/Effect)Citation(s)
2-(1-adamantylthio)nicotinic acidIsolated rat thoracic aorta ringsPhenylephrine21.3 nM78.7% relaxation[1]
2-(1-adamantylthio)nicotinamideIsolated rat thoracic aorta ringsPhenylephrineNot Reported77.7% relaxation[1]
2-(1-adamantylthio)nicotinonitrileIsolated rat thoracic aorta ringsPhenylephrineNot Reported71.6% relaxation[1]
NicorandilAnesthetized dogsNot applicable (in vivo)25 µg/kg/min (i.v. infusion)Significant improvement in myocardial segment shortening after ischemia[2]
N-(2-hydroxyethyl) nicotinamide nitrate (SG-75)Anesthetized dogsNot applicable (in vivo)0.003-1 mg (intra-arterial)Dose-dependent increase in coronary, renal, mesenteric, and femoral blood flow[2]
Nicotinic AcidHuman forearm blood flowNot applicable (in vivo)1 g (per os)Four-fold increase in forearm blood flow
Experimental Protocol: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol outlines the methodology for assessing the vasorelaxant effects of substituted nicotinic acids on isolated rat thoracic aorta rings pre-contracted with phenylephrine.[1][2]

1. Aorta Preparation:

  • Euthanize male Wistar rats and excise the thoracic aorta in Krebs-Henseleit solution.

  • Clean the aorta of adipose and connective tissues and cut it into 2-3 mm wide rings.

2. Mounting and Equilibration:

  • Mount the aortic rings in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.

  • Equilibrate the rings for 60 minutes under a resting tension of 1.5 g.

3. Contraction and Relaxation Measurement:

  • Induce contraction with 1 µM phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of the test compounds.

  • Record isometric tension changes using a force-displacement transducer.

  • Express vasorelaxation as a percentage of the phenylephrine-induced contraction.

4. Data Analysis:

  • Construct cumulative concentration-response curves.

  • Determine the maximal relaxation (Rmax) and the concentration producing 50% of the maximal response (ED50).

Signaling Pathway of Nicotinic Acid-Induced Vasodilation

The primary mechanism of vasodilation for many nicotinic acid derivatives involves the activation of the G protein-coupled receptor 109A (GPR109A) on endothelial cells. This initiates a signaling cascade leading to the production of vasodilatory prostaglandins and nitric oxide.

GPR109A_Vasodilation_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell NA Substituted Nicotinic Acid GPR109A GPR109A NA->GPR109A binds PLC Phospholipase C (PLC) GPR109A->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 releases PLA2 Phospholipase A₂ (PLA₂) DAG->PLA2 activates eNOS eNOS Ca2->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates NO->sGC AA Arachidonic Acid (AA) PLA2->AA releases COX Cyclooxygenase (COX) AA->COX substrate PGs Prostaglandins (e.g., PGI₂) COX->PGs produces AC Adenylyl Cyclase (AC) PGs->AC activates PGs->AC cGMP cGMP sGC->cGMP GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Relaxation PKG->Relaxation cAMP cAMP AC->cAMP ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Relaxation Antimicrobial_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_compounds->inoculate_plate incubate Incubate Plate (24-48h at 37°C) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Anti_Inflammatory_Pathway cluster_macrophage Macrophage cluster_nucleus Nucleus NA Substituted Nicotinic Acid GPR109A GPR109A NA->GPR109A binds Gi Gαi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ↓ activity IKK IKK PKA->IKK inhibits phosphorylation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_exp induces Inflammation Inflammation Gene_exp->Inflammation leads to Lipid_Lowering_Pathway cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Gi Gαi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits note Inhibition of AC leads to decreased cAMP and PKA activity, resulting in reduced HSL phosphorylation and subsequent inhibition of lipolysis. cAMP cAMP AC->cAMP ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_p Phosphorylated HSL (active) PKA->HSL_p phosphorylates Triglycerides Triglycerides HSL_p->Triglycerides hydrolyzes HSL HSL (inactive) FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs FFAs_liver FFAs FFAs->FFAs_liver Reduced release to circulation TG_synthesis Triglyceride Synthesis FFAs_liver->TG_synthesis VLDL VLDL Assembly and Secretion TG_synthesis->VLDL nAChR_Signaling cluster_neuron Neuron cluster_cellular_response Cellular Response Agonist Nicotinic Agonist nAChR nAChR Agonist->nAChR binds Na_ion Na⁺ nAChR->Na_ion influx Ca_ion Ca²⁺ nAChR->Ca_ion influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_downstream Ca²⁺-dependent Signaling Cascades Ca_ion->Ca_downstream NT_release Neurotransmitter Release Depolarization->NT_release Gene_exp Gene Expression Changes Ca_downstream->Gene_exp Synaptic_plasticity Synaptic Plasticity Ca_downstream->Synaptic_plasticity

References

An In-depth Technical Guide to 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, systematically known as 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] While extensive peer-reviewed literature detailing the specific biological activity and synthesis of this particular compound is limited, its structural features suggest its primary role as a versatile chemical intermediate and building block in the fields of organic synthesis and medicinal chemistry.[1]

The nicotinic acid scaffold is of significant interest in drug discovery, with various derivatives being explored for a range of therapeutic applications.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol based on related compounds, and an exploration of the potential biological activities of the broader class of substituted nicotinic acids. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and characterization of the compound.

IdentifierValue
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid[1]
CAS Number 1227594-72-0[1][2][3]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][2]
Purity (Typical) 99%[3]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the preparation of a methyl nicotinate precursor, followed by hydrolysis to yield the final carboxylic acid. This approach is based on established chemical transformations for similar pyridine derivatives.

Synthetic Pathway for this compound Proposed Synthesis of this compound start Starting Materials ester Methyl 2-methoxy- 5-methylnicotinate start->ester Esterification (hypothetical step) acid This compound ester->acid Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of a Related Nicotinate Ester (Example Protocol)

While a direct protocol for methyl 2-methoxy-5-methylnicotinate is unavailable, the following protocol for a structurally similar compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, illustrates the general principles of forming substituted nicotinate esters.[4]

Materials:

  • 2,6-dichloro-3-trifluoromethylpyridine

  • N-benzylmethylamine

  • Sodium methoxide

  • Methanol

Procedure:

  • Amination: React 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine. This reaction demonstrates regioselectivity, with the amine preferentially substituting at the 6-position of the pyridine ring.[4]

  • Methoxylation and Esterification: Treat the resulting 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide. This step achieves both the conversion of the trifluoromethyl group into a methoxycarbonyl group and the introduction of the methoxy group at the 2-position.[4]

  • Hydrolysis (to the ester): Subsequent acid hydrolysis yields the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.[4]

Step 2: Hydrolysis of Methyl Nicotinate to Nicotinic Acid (General Protocol)

This protocol describes a general method for the hydrolysis of a methyl nicotinate ester to its corresponding carboxylic acid, which is a common and high-yielding transformation.

Materials:

  • Methyl 2-methoxy-5-methylnicotinate (hypothetical product from an earlier step)

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the methyl 2-methoxy-5-methylnicotinate in a suitable solvent mixture, such as water and a co-solvent like THF or methanol if needed for solubility.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (typically 1 to 1.5 equivalents) to the ester solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Potential Biological Activity and Applications

While no specific biological data for this compound has been identified, the broader class of substituted nicotinic acids is an active area of research, particularly as enzyme inhibitors.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Nicotinic acid derivatives are being investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]

Mechanism of Action: DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[5][6] By inhibiting DHODH, these compounds can deplete the pyrimidine pool, thereby impeding cell proliferation and growth.[5][6] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or activated immune cells, which have a high demand for nucleotides.[6]

Therapeutic Potential:

  • Autoimmune Diseases: DHODH is a validated therapeutic target for autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[5] By inhibiting the proliferation of activated immune cells, DHODH inhibitors can suppress the inflammatory response.[5]

  • Cancer: The anti-proliferative effects of DHODH inhibition are being explored for cancer therapy.[5][6] Some DHODH inhibitors have been shown to induce cell cycle arrest and differentiation in cancer cells, such as in acute myeloid leukemia (AML).[6]

  • Antiviral Activity: The inhibition of DHODH can also hinder viral replication by limiting the availability of nucleosides required for viral nucleic acid synthesis, suggesting a potential for broad-spectrum antiviral applications.[5]

DHODH Inhibition Pathway Mechanism of DHODH Inhibition precursors Carbamoyl Phosphate + Aspartate dho Dihydroorotate precursors->dho dhodh DHODH dho->dhodh orotate Orotate ump UMP orotate->ump ... dna_rna DNA & RNA Synthesis ump->dna_rna inhibitor 2-Anilino Nicotinic Acid (e.g., DHODH-IN-17) inhibitor->dhodh Inhibits dhodh->orotate

Caption: Role of DHODH in pyrimidine synthesis and its inhibition.

Spectroscopic Data

No experimental spectroscopic data for this compound was found in the searched literature. The following table provides expected spectroscopic characteristics based on the molecule's structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR - Aromatic protons on the pyridine ring. - Singlet for the methoxy (-OCH₃) group protons (around 3.8-4.0 ppm). - Singlet for the methyl (-CH₃) group protons (around 2.2-2.5 ppm). - A broad singlet for the carboxylic acid (-COOH) proton (highly variable, >10 ppm).
¹³C NMR - Resonances for the aromatic carbons of the pyridine ring. - A resonance for the carboxylic acid carbonyl carbon (around 165-175 ppm). - A resonance for the methoxy carbon (around 55-60 ppm). - A resonance for the methyl carbon (around 15-20 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹). - C-O stretching vibrations for the methoxy group. - C=C and C=N stretching vibrations from the pyridine ring.

Safety and Handling

Safety data sheets (SDS) for this compound are not widely available. The following information is based on the safety profiles of structurally related nicotinic acid derivatives.[2][4][7]

Hazard Identification

Based on related compounds, this compound may be classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.[3][4]

    • Hand Protection: Wear suitable chemical-resistant gloves.[3][4]

    • Body Protection: Wear a lab coat and appropriate protective clothing.[3][4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

This guide provides a comprehensive overview based on the currently available information. Researchers should always consult the latest safety data and literature before commencing any experimental work.

References

An In-depth Technical Guide on the Core Aspects of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, systematically known as 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative belonging to the class of nicotinic acids.[1] Its chemical structure, featuring a pyridine ring with a carboxylic acid group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, makes it a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] While the specific discovery and detailed historical narrative of this compound are not extensively documented in readily available literature, its importance lies in its role as a key intermediate in the development of novel chemical entities.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.

IdentifierValue
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number 1227594-72-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol

Table 1: Key Identifiers for this compound.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial synthesis of this compound is not prominently described in the surveyed literature, its synthesis can be inferred from established methods for preparing substituted nicotinic acids. The synthesis would likely involve the construction of the substituted pyridine ring followed by functional group manipulations.

For illustrative purposes, a generalized synthetic workflow for a related compound, methyl 2-methoxy-5-nitronicotinate, is presented here, as it employs common reactions in pyridine chemistry that could be adapted for the synthesis of this compound.

Example Experimental Protocol: Two-Step Synthesis of Methyl 2-methoxy-5-nitronicotinate

This protocol describes the nitration of 6-methoxynicotinic acid followed by Fischer esterification.

Step 1: Nitration of 6-methoxynicotinic acid

  • In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 300 mL of concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the 6-methoxynicotinic acid has dissolved, begin the dropwise addition of 75 mL of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring to precipitate the product.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.

Step 2: Fischer Esterification of 6-methoxy-5-nitronicotinic acid

  • To a 2 L, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 178 g (0.9 mol) of the 6-methoxy-5-nitronicotinic acid obtained from Step 1 and 700 mL of methanol.

  • Slowly and carefully add 18 mL of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralize the remaining solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.

  • Stir the mixture for 30 minutes in an ice bath.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot methanol to obtain pure Methyl 2-methoxy-5-nitronicotinate.

  • Dry the purified product under vacuum at 40 °C.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A 6-Methoxynicotinic Acid B Nitration (HNO3, H2SO4, 0-10°C) A->B Reacts with C 6-Methoxy-5-nitronicotinic Acid B->C Yields D 6-Methoxy-5-nitronicotinic Acid E Esterification (Methanol, H2SO4, reflux) D->E Reacts with F Methyl 2-methoxy-5-nitronicotinate E->F Yields

A generalized two-step synthesis pathway for a related nicotinic acid derivative.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively detailed in the public domain, the broader class of nicotinic acid derivatives is of great interest in medicinal chemistry due to their presence in various biologically active compounds.[1] Research on related structures has revealed a range of activities, including antimicrobial and anticancer effects.[1]

One area of investigation for nicotinic acid derivatives is as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH can have immunosuppressive and anti-proliferative effects, making it a target for the treatment of autoimmune diseases and cancer.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Effects carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump ... decreased_pyrimidine Decreased Pyrimidine Production nicotinic_acid_derivative Nicotinic Acid Derivative dhodh_enzyme DHODH Enzyme nicotinic_acid_derivative->dhodh_enzyme Inhibits antiproliferative Anti-proliferative Effects decreased_pyrimidine->antiproliferative immunosuppressive Immunosuppressive Effects decreased_pyrimidine->immunosuppressive

Potential mechanism of action for nicotinic acid derivatives via DHODH inhibition.

The structural framework of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening to identify novel therapeutic agents.

Conclusion and Future Directions

This compound stands as a significant, albeit not widely publicized, chemical entity within the landscape of drug discovery and organic synthesis. Its value is primarily realized through its utility as a versatile intermediate for the creation of more elaborate molecular architectures. The lack of a detailed public history of its discovery underscores its role as a tool for chemists rather than a final product.

Future research efforts will likely continue to utilize this compound and its analogs in the following areas:

  • Drug Discovery: As a scaffold for the synthesis of novel compounds targeting a range of biological pathways, including but not limited to those involved in inflammation, cancer, and infectious diseases.

  • Medicinal Chemistry: For structure-activity relationship (SAR) studies to optimize the therapeutic properties of lead compounds.

  • Materials Science: The functional groups present on the molecule could also lend themselves to applications in the development of new materials with specific chemical or physical properties.

The continued exploration of the synthetic utility and biological potential of this compound and its derivatives is expected to contribute to advancements in both chemical synthesis and the development of new therapeutic agents.

References

Potential Research Applications of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, including a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, offer multiple sites for chemical modification. This allows for the synthesis of a diverse array of novel compounds with potential therapeutic applications. Research into nicotinic acid derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a key intermediate in the synthesis of bioactive molecules.

Core Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below.

PropertyValue
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number 1227594-72-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol

Applications in the Synthesis of Bioactive Molecules

This compound has been utilized as a key starting material in the synthesis of novel modulators of G protein-coupled receptors (GPCRs) and enzyme inhibitors. These applications highlight its potential in the development of new therapeutics for a range of diseases.

Modulators of G-Protein Coupled Receptor 6 (GPR6)

Recent patent literature discloses the use of this compound in the preparation of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6.[1] GPR6 is an orphan GPCR primarily expressed in the brain, suggesting its involvement in neurological processes. The development of selective GPR6 modulators could have therapeutic potential in neurodegenerative and psychiatric disorders.

The general synthetic approach involves the coupling of this compound with a suitable piperidinyl or piperazinyl amine derivative. This is typically achieved through amide bond formation, a fundamental reaction in medicinal chemistry.

GPR6_Modulator_Synthesis A This compound C Amide Coupling Reagents (e.g., HATU, EDCI/HOBt) A->C B Piperidinyl/Piperazinyl Amine Derivative B->C D Piperidinyl/Piperazinyl-substituted 2-Methoxy-5-methylnicotinamide (GPR6 Modulator) C->D

Caption: Synthetic workflow for GPR6 modulators.

The following is a generalized protocol for the synthesis of a GPR6 modulator using this compound, based on standard amide coupling procedures.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add an amide coupling reagent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired piperidinyl or piperazinyl amine derivative (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired GPR6 modulator.

Inhibitors of Werner Syndrome RecQ DNA Helicase (WRN)

A recent patent application describes the synthesis of inhibitors of Werner Syndrome RecQ DNA Helicase (WRN), where 4-hydroxy-2-methoxy-5-methylnicotinic acid is a key intermediate.[2] WRN is a DNA helicase involved in DNA repair, and its inhibition is a promising strategy for the treatment of certain cancers, particularly those with microsatellite instability.[2]

The synthesis of the key intermediate involves the hydrolysis of a methyl ester precursor.

WRN_Inhibitor_Intermediate_Synthesis A Methyl 4-hydroxy-2-methoxy- 5-methylnicotinate C 4-hydroxy-2-methoxy- 5-methylnicotinic acid (WRN Inhibitor Intermediate) A->C Hydrolysis B LiOH (aq) B->C

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 2-Methoxy-5-methylnicotinic acid (CAS No: 1227594-72-0) in a range of common laboratory solvents. Due to a lack of publicly available experimental data for this specific compound, this document offers qualitative solubility predictions based on its chemical structure and the known solubility characteristics of its parent compound, nicotinic acid. Furthermore, this guide presents a detailed, standardized experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require an understanding of the physicochemical properties of this compound for formulation, synthesis, and analytical purposes.

Introduction

This compound, a derivative of nicotinic acid (vitamin B3), is a compound of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a methyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity assessment. Understanding the solubility of this compound in various solvents is a fundamental prerequisite for its application in research and development.

This guide addresses the current information gap by providing a structured approach to understanding and determining the solubility of this compound. While specific experimental solubility data is not currently available in the public domain, this document provides a robust framework for its prediction and experimental determination.

Predicted Solubility Profile

The solubility of this compound is influenced by the interplay of its functional groups. The carboxylic acid group can engage in hydrogen bonding and ionization, which typically enhances solubility in polar and aqueous solvents. Conversely, the methyl group and the pyridine ring introduce a degree of lipophilicity, which may favor solubility in less polar organic solvents. The methoxy group has a mixed effect, with the oxygen atom capable of acting as a hydrogen bond acceptor while the methyl group contributes to lipophilicity.

Based on these structural features and the known solubility of nicotinic acid, a qualitative prediction of solubility in various solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly Soluble to SolubleThe carboxylic acid group can ionize, especially at neutral to alkaline pH, which would increase aqueous solubility. However, the methyl and methoxy groups increase lipophilicity compared to nicotinic acid, potentially limiting solubility.
MethanolPolar ProticSolubleThe alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and methoxy groups.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is a good solvent for polar compounds containing hydrogen bonding groups.
AcetonePolar AproticModerately SolubleAcetone can act as a hydrogen bond acceptor for the carboxylic acid proton but lacks a donor group, which may limit its solvating power compared to alcohols.
Dichloromethane (DCM)NonpolarSparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in a nonpolar solvent like DCM.
Diethyl EtherNonpolarSparingly SolubleSimilar to DCM, the polarity of the compound will likely limit its solubility in diethyl ether.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful polar aprotic solvent capable of solvating a wide range of compounds, including those with carboxylic acid groups.
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound.
HexaneNonpolarInsolubleThe high polarity of the carboxylic acid and the pyridine ring will make it virtually insoluble in nonpolar aliphatic hydrocarbons.
TolueneNonpolar (Aromatic)Sparingly SolubleThe aromatic nature of toluene may provide some minor interaction with the pyridine ring, but the overall polarity difference is too great for significant solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] The following protocol outlines the steps for determining the solubility of this compound.

Materials
  • This compound (solid)

  • Selected solvents (e.g., those listed in Table 1)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Analysis and Reporting

The solubility should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Shake-Flask Solubility Determination A Add Excess Solid & Solvent to Vial B Equilibrate on Shaker (e.g., 24-48h at 25°C) A->B Step 1 C Centrifuge to Separate Phases B->C Step 2 D Collect & Filter Supernatant C->D Step 3 E Dilute Sample D->E Step 4 F Analyze by HPLC or UV-Vis E->F Step 5 G Calculate Solubility F->G Step 6

Workflow for shake-flask solubility determination.

Conclusion

References

A Theoretical Investigation of 2-Methoxy-5-methylnicotinic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methoxy-5-methylnicotinic acid, a substituted pyridine-3-carboxylic acid, represents a versatile scaffold in synthetic and medicinal chemistry.[1] The arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methyl group on the pyridine ring—offers multiple sites for chemical modification, making it an attractive starting point for the development of novel molecular entities.[1] Nicotinic acid derivatives are known to exhibit a wide range of biological activities, and understanding the intrinsic molecular properties of this specific analogue is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-experimental means to elucidate molecular structure, stability, and reactivity. This whitepaper details a standard computational protocol for characterizing this compound, providing a predictive foundation for its application in drug discovery and materials science.

Computational Methodology

The theoretical investigation of this compound is conducted using the following computational workflow, which is a standard and widely validated approach for organic molecules of this class.

G cluster_workflow Computational Workflow A 1. Initial Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis B->C Optimized Structure D 4. Property Calculations (HOMO, LUMO, MEP) B->D Optimized Structure C->B Confirm Minimum Energy E 5. Data Analysis & Visualization D->E Calculated Properties

Caption: A typical workflow for theoretical analysis using DFT.

Molecular Geometry Optimization

The initial three-dimensional structure of this compound is constructed. A full geometry optimization is then performed to locate the minimum energy conformation on the potential energy surface.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) for all atoms, providing a good balance of accuracy and computational cost for molecules of this size.

  • Environment: Gas phase (in vacuum).

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also yield the theoretical infrared (IR) spectrum.

Electronic Property Calculation

Following optimization, key electronic properties are calculated to understand the molecule's reactivity and charge distribution. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

Theoretical Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields a stable structure for this compound. Hypothetical key geometrical parameters are summarized in the tables below. These values are predictive and await experimental validation, for instance, through X-ray crystallography.

Table 1: Hypothetical Calculated Bond Lengths (Å)

Bond Atom 1 Atom 2 Length (Å)
Pyridine Ring C2 N1 1.338
C6 N1 1.345
C2 C3 1.401
C3 C4 1.395
C4 C5 1.398
C5 C6 1.391
Substituents C2 O7 1.362
O7 C8 1.425
C5 C9 1.508
C3 C10 1.501
Carboxylic Acid C10 O11 1.215
C10 O12 1.355

| | O12 | H13 | 0.971 |

Table 2: Hypothetical Calculated Bond Angles (°) and Dihedral Angles (°)

Angle Type Atoms (1-2-3 or 1-2-3-4) Angle (°)
Bond Angle C6-N1-C2 117.5
N1-C2-C3 123.1
C2-C3-C4 118.4
C3-C4-C5 119.2
C4-C5-C6 118.8
C5-C6-N1 123.0
N1-C2-O7 115.9
C3-C2-O7 121.0
C2-O7-C8 117.8
C2-C3-C10 120.5
O11-C10-O12 123.5
Dihedral Angle C6-N1-C2-O7 179.8
N1-C2-C3-C10 -178.5

| | C2-C3-C10-O11 | 1.5 |

Vibrational Analysis

The calculated vibrational frequencies can be used to assign major peaks in an experimental IR spectrum. Key predicted vibrational modes are listed below.

Table 3: Hypothetical Principal Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹) Assignment Intensity
~3570 O-H stretch (carboxylic acid) Medium
~3080-3010 C-H stretch (aromatic) Weak
~2980-2850 C-H stretch (methyl/methoxy) Medium
~1725 C=O stretch (carboxylic acid) Strong
~1590, 1470 C=C/C=N stretch (pyridine) Strong
~1250 C-O stretch (methoxy, asym.) Strong

| ~1030 | C-O stretch (methoxy, sym.) | Medium |

Electronic Properties

The electronic characteristics of the molecule provide insight into its reactivity and intermolecular interaction potential.

G cluster_fmo Frontier Molecular Orbitals cluster_reactivity Predicted Reactivity LUMO LUMO (Lowest Unoccupied MO) -1.2 eV Reactivity High Kinetic Stability Low Chemical Reactivity HOMO HOMO (Highest Occupied MO) -6.8 eV HOMO->LUMO ΔE = 5.6 eV (Energy Gap)

References

Methodological & Application

Synthesis of 2-Methoxy-5-methylnicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is a two-step process commencing with the hydrolysis of methyl 2-chloro-5-methylnicotinoate, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantMolar Mass ( g/mol )AmountMolar Equiv.ReagentSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2-chloro-5-methylnicotinoate185.6135.28 g1.0Sodium Hydroxide (9.2 g in water)Methanol0 - 301.5~95%
22-Chloro-5-methylnicotinic acid171.5831.92 g1.0Sodium Methoxide (25% in Methanol)MethanolReflux4-6Estimated 85-95%

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylnicotinic acid

This procedure outlines the hydrolysis of methyl 2-chloro-5-methylnicotinoate to yield 2-chloro-5-methylnicotinic acid.[1]

Materials:

  • Methyl 2-chloro-5-methylnicotinoate (35.28 g, 0.19 mol)

  • Sodium hydroxide (9.2 g)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol.

  • Cool the stirred solution in an ice bath.

  • Prepare an aqueous solution of sodium hydroxide by dissolving 9.2 g of NaOH in water.

  • Slowly add the aqueous sodium hydroxide solution to the cooled methanol solution, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 1.5 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and acidify to a pH of 2 with concentrated hydrochloric acid. This will cause a precipitate to form.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with water.

  • Dry the solid to obtain 2-chloro-5-methylnicotinic acid as a pale yellow solid (yield: 31.92 g).

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the chloro group with a methoxy group. This protocol is based on general procedures for the methoxylation of 2-chloropyridines.

Materials:

  • 2-Chloro-5-methylnicotinic acid (31.92 g, 0.186 mol)

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-methylnicotinic acid (31.92 g) in methanol.

  • To the stirred suspension, add sodium methoxide solution (approximately 1.1 to 1.5 molar equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of 4-5 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow Start Methyl 2-chloro-5- methylnicotinoate Intermediate 2-Chloro-5- methylnicotinic acid Start->Intermediate Step 1: Hydrolysis Step1_reagents NaOH, Methanol, H2O Step1_reagents->Start FinalProduct 2-Methoxy-5- methylnicotinic acid Intermediate->FinalProduct Step 2: Methoxylation Step2_reagents NaOCH3, Methanol Step2_reagents->Intermediate LogicalRelationship Precursor 2-Chloropyridine Moiety Mechanism Nucleophilic Aromatic Substitution (SNAr) Precursor->Mechanism Nucleophile Methoxide Ion (CH3O-) Nucleophile->Mechanism Product 2-Methoxypyridine Moiety Mechanism->Product Forms

References

Application Notes and Protocols for the Purification of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Methoxy-5-methylnicotinic acid (CAS 1227594-72-0), a key intermediate in medicinal and synthetic chemistry.[1] The methodologies outlined below are designed to achieve high purity suitable for downstream applications in research and drug development.

Overview of Purification Strategies

This compound, as a carboxylic acid derivative of a substituted pyridine, lends itself to purification by leveraging its acidic properties and polarity. The primary methods for purification are acid-base extraction and recrystallization. For more challenging purifications or for achieving very high purity, column chromatography can also be employed.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is provided below. Researchers should use the subsequent table to record their experimental results for comparison and optimization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number 1227594-72-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow solid (typical)

Table 2: Experimental Data Summary for Purification of this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity before (%)Purity after (%)Analytical Method
Acid-Base ExtractionHPLC/NMR
RecrystallizationHPLC/NMR
Column ChromatographyHPLC/NMR

Experimental Protocols

Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral or basic impurities. The principle lies in the differential solubility of the neutral carboxylic acid in an organic solvent and its corresponding carboxylate salt in an aqueous basic solution.[2][3][4]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate. A typical starting ratio is 1 g of crude material to 20-30 mL of solvent.

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 2-Methoxy-5-methylnicotinate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water).

  • Aqueous Layer Collection: Drain the lower organic layer. Collect the upper aqueous layer containing the sodium salt of the target compound.

  • Re-extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the basic solution. Combine the aqueous extracts.

  • Washing the Aqueous Layer: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any entrained neutral impurities. Discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add a strong acid, such as 2 M hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which can be checked with pH paper.[4] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Protocol:

  • Solvent Selection: Based on the polarity of this compound, suitable single solvents could include water, ethanol, or methanol.[6] Solvent mixtures such as ethanol/water, methanol/water, or ethyl acetate/heptane can also be effective.[7] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude this compound until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For better yields, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

For separating compounds with similar polarities, silica gel column chromatography is a suitable method.

Protocol:

  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column. The separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for determining the percentage purity of the compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any impurities present.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Visualization of Workflows

Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude 2-Methoxy-5- methylnicotinic Acid dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base (e.g., NaHCO3) dissolve->extract organic_phase Organic Phase (Neutral/Basic Impurities) extract->organic_phase Separate Layers aqueous_phase Aqueous Phase (Sodium 2-Methoxy-5- methylnicotinate) extract->aqueous_phase Separate Layers acidify Acidify with Strong Acid (e.g., HCl) aqueous_phase->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 2-Methoxy-5- methylnicotinic Acid filter_dry->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Recrystallization Workflow

Recrystallization crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool crystallize Crystal Formation cool->crystallize ice_bath Cool in Ice Bath (maximize yield) crystallize->ice_bath filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General workflow for purification by recrystallization.

References

Application Notes and Protocols for 2-Methoxy-5-methylnicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridine ring adorned with a carboxylic acid, a methoxy group, and a methyl group, offers multiple reactive sites for the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in common and crucial synthetic transformations.

Significance in Organic Synthesis

The strategic placement of functional groups on the pyridine ring makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The carboxylic acid at the 3-position is a handle for various transformations, most notably amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The methoxy group at the 2-position and the methyl group at the 5-position influence the electronic properties of the pyridine ring and provide opportunities for further functionalization. Nicotinic acid derivatives are integral components of numerous biologically active compounds, and the specific substitution pattern of this compound can be leveraged to synthesize novel therapeutic agents.[1]

Experimental Protocols

The following protocols provide detailed methodologies for two key synthetic applications of this compound: amide coupling and esterification.

Amide Coupling: Synthesis of Substituted Nicotinamides

Amide bond formation is a fundamental reaction in the synthesis of pharmaceuticals and other bioactive molecules. The following protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Reaction Scheme:

reagent1 This compound reagent2 +   R1R2NH reagent3 Coupling Agent, Base reagent2->reagent3 product 2-Methoxy-5-methyl-N-(substituted)nicotinamide reagent3->product

Figure 1: General workflow for amide coupling.

Methodology:

A common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like Hydroxybenzotriazole (HOBt) and a non-nucleophilic base.

Reagent/SolventMolar Ratio (to acid)Role
This compound1.0Starting material
Amine (R1R2NH)1.1Nucleophile
EDCI1.2Coupling agent
HOBt1.2Activating agent
Diisopropylethylamine (DIPEA)2.0Base
Dichloromethane (DCM)-Solvent

Table 1: Reagents for Amide Coupling.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Yield70 - 90%

Table 2: Typical Amide Coupling Reaction Parameters.

Esterification: Synthesis of 2-Methoxy-5-methylnicotinate Esters

Esterification of the carboxylic acid moiety provides another avenue for derivatization, leading to compounds with altered solubility and pharmacokinetic properties.

Reaction Scheme:

reagent1 This compound reagent2 +   R-OH reagent3 EDCI, DMAP reagent2->reagent3 product Alkyl 2-methoxy-5-methylnicotinate reagent3->product G A This compound C Amide Bond Formation (e.g., EDCI, HOBt, DIPEA) A->C B Amine Coupling Partner B->C D Kinase Inhibitor Precursor C->D

References

Application Notes and Protocols: 2-Methoxy-5-methylnicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-methylnicotinic acid as a versatile building block in medicinal chemistry. Due to a scarcity of published data on this specific molecule, this document focuses on the well-established applications of closely related nicotinic acid derivatives to highlight its therapeutic potential. Detailed protocols for the synthesis of bioactive derivatives and relevant biological assays are provided to facilitate further research and drug discovery efforts.

Application Note I: Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Oncology

Nicotinic acid derivatives have emerged as a promising scaffold for the development of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[2] Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and induction of myeloid differentiation, presenting a viable therapeutic strategy.[2]

The 2-anilino nicotinic acid class of compounds has shown particular promise as DHODH inhibitors.[2] For instance, 2-(4-chloroanilino)nicotinic acid (DHODH-IN-17) is a potent, cell-permeable inhibitor of human DHODH.[2] this compound can serve as a valuable starting material for the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The methoxy group at the 2-position can be readily converted to other functionalities, such as an amino group, to facilitate the coupling with various anilines.

Quantitative Data: DHODH Inhibitory Activity of Nicotinic Acid Derivatives
CompoundTargetIC50 (µM)Cell LineReference
2-(4-chloroanilino)nicotinic acid (DHODH-IN-17)Human DHODH0.40-[2]
FarudodstatDHODH0.035-[3]
MotesanibVEGFR10.002-[3]
ApatinibVEGFR20.001-[3]

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Pool Pyrimidine Pool (UMP, CTP, TTP) Orotate->Pyrimidine_Pool downstream enzymatic steps DHODH->Orotate 2-Anilino_Nicotinic_Acid_Derivative 2-Anilino Nicotinic Acid Derivative 2-Anilino_Nicotinic_Acid_Derivative->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Differentiation Cell Differentiation DNA_RNA_Synthesis->Differentiation

DHODH inhibition pathway by nicotinic acid derivatives.

Application Note II: Antimicrobial Agents

Nicotinic acid and its derivatives have a long-standing history in the development of antimicrobial agents. The core structure is present in several biologically active compounds with antibacterial and antifungal properties. The synthesis of novel nicotinic acid hydrazide-hydrazones is a particularly fruitful area of research, with several derivatives showing promising activity against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

This compound can be readily converted to its corresponding methyl ester and subsequently to the hydrazide, which serves as a key intermediate for the synthesis of a diverse library of hydrazone derivatives. The introduction of different aromatic and heterocyclic aldehydes allows for the fine-tuning of the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity of Nicotinic Acid Hydrazone Derivatives
CompoundOrganismMIC (µg/mL)Reference
Nicotinic acid acylhydrazone derivative 13Staphylococcus aureus ATCC 43300 (MRSA)7.81
Nicotinic acid 1,3,4-oxadiazoline derivative 25Bacillus subtilis ATCC 66337.81
Nicotinic acid 1,3,4-oxadiazoline derivative 25Staphylococcus aureus ATCC 65387.81
Nicotinic acid 1,3,4-oxadiazoline derivative 25Staphylococcus aureus ATCC 43300 (MRSA)15.62

Experimental Protocols

Protocol 1: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

This protocol describes a general method for the synthesis of 2-(arylamino)nicotinic acid derivatives from a 2-chloronicotinic acid precursor, which can be synthesized from this compound.

Materials:

  • 2-Chloro-5-methylnicotinic acid (1 equivalent)

  • Substituted aniline (2 equivalents)

  • Boric acid (30 mol%)

  • Ethanol

Procedure:

  • In a reaction vessel, combine 2-chloro-5-methylnicotinic acid and the substituted aniline.

  • Add a catalytic amount of boric acid.

  • Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the 2-(arylamino)-5-methylnicotinic acid derivative.

Synthesis_Workflow_Anilino Start Start Combine_Reactants Combine 2-Chloro-5-methylnicotinic acid, _p_-substituted aniline, and Boric Acid Start->Combine_Reactants Heat Heat to 120°C (1-2h) Combine_Reactants->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Recrystallize Recrystallize from hot Ethanol Cool->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Product 2-(Arylamino)-5-methylnicotinic acid Filter_Dry->Product DHODH_Assay_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds in DMSO Start->Prepare_Compounds Add_to_Plate Add compounds to 96-well plate Prepare_Compounds->Add_to_Plate Add_Enzyme Add recombinant human DHODH Add_to_Plate->Add_Enzyme Pre_incubate Pre-incubate for 30 min at 25°C Add_Enzyme->Pre_incubate Prepare_Substrate Prepare substrate solution (DHO, CoQ10, DCIP) Pre_incubate->Prepare_Substrate Initiate_Reaction Add substrate solution to wells Pre_incubate->Initiate_Reaction Prepare_Substrate->Initiate_Reaction Measure_Absorbance Measure absorbance decrease at 600-650 nm (kinetic mode) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Notes and Protocols for Assessing 2-Methoxy-5-methylnicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid is a nicotinic acid derivative with potential therapeutic applications. Nicotinic acid and its analogues are known to exert their biological effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as niacin receptor 1 (NIACR1) or hydroxycarboxylic acid receptor 2 (HCA2). GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This receptor is predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages.[1]

Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids. In immune cells, GPR109A activation has been shown to have anti-inflammatory effects.[2][3] Therefore, assays to determine the activity of this compound should focus on its ability to act as an agonist at the GPR109A receptor and elicit downstream cellular responses.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the potency and efficacy of this compound at the GPR109A receptor.

Target Receptor and Signaling Pathway

The primary molecular target for this compound is the GPR109A receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the inhibitory G-protein (Gi). The activated Gi protein inhibits the enzyme adenylyl cyclase, resulting in a reduction of intracellular cAMP levels.

GPR109A_Signaling_Pathway This compound This compound GPR109A GPR109A Gi-coupled receptor This compound->GPR109A binds Gi Gi GPR109A->Gi activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis, Anti-inflammatory Response) cAMP->Downstream regulates

Caption: GPR109A signaling pathway upon agonist binding.

Experimental Protocols

Herein, we describe three key assays to characterize the activity of this compound: a competitive radioligand binding assay to determine receptor affinity, a cAMP assay to measure functional potency and efficacy, and a cytokine release assay to assess its anti-inflammatory potential.

Radioligand Binding Assay for GPR109A

This assay determines the affinity of this compound for the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-nicotinic acid.[2]

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing GPR109A incubate Incubate membranes, test compound, and radioligand prep_membranes->incubate prep_ligand Prepare dilutions of This compound prep_ligand->incubate prep_radio Prepare [³H]-nicotinic acid solution prep_radio->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash measure Measure radioactivity using liquid scintillation counting wash->measure analyze Calculate Ki from IC50 values measure->analyze

Caption: Workflow for the GPR109A radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl₂, 1 mM MgCl₂, 1 mM dithiothreitol, and 0.1% bovine serum albumin).

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of diluted this compound (ranging from 10⁻¹⁰ M to 10⁻⁴ M).

    • Add 50 µL of [³H]-nicotinic acid (final concentration ~2-5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled nicotinic acid (10 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterValue
Radioligand[³H]-nicotinic acid
Cell LineHEK293-GPR109A
Incubation Time60 minutes
Incubation Temp.Room Temperature
Non-specific Ligand10 µM Nicotinic Acid
cAMP Assay

This functional assay measures the ability of this compound to activate the Gi-coupled GPR109A receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing GPR109A, such as CHO-K1 or HEK293.

    • Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC₅₀ value.

ParameterValue
Cell LineCHO-K1-GPR109A
StimulantForskolin
Incubation Time30 minutes
Detection MethodHTRF, ELISA, etc.
Anti-Inflammatory Cytokine Release Assay

This assay assesses the functional consequence of GPR109A activation by measuring the inhibition of pro-inflammatory cytokine release from immune cells.[4]

Protocol:

  • Cell Culture:

    • Use a monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cytokine Release Assay:

    • Pre-treat the differentiated THP-1 cells or PBMCs with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an ELISA kit.

  • Data Analysis:

    • Generate a standard curve for the cytokine of interest.

    • Calculate the cytokine concentration in each sample.

    • Plot the percentage of inhibition of LPS-induced cytokine release against the log concentration of this compound to determine the IC₅₀ value.

ParameterValue
Cell TypeDifferentiated THP-1 cells or PBMCs
StimulantLipopolysaccharide (LPS)
Incubation Time18-24 hours
Cytokine MeasuredTNF-α, IL-6
Detection MethodELISA

Data Presentation

The quantitative data from the described assays should be summarized in a clear and concise manner to allow for easy comparison of the potency and efficacy of this compound with a reference compound, such as nicotinic acid.

CompoundGPR109A Binding (Ki, nM)cAMP Inhibition (EC₅₀, nM)TNF-α Inhibition (IC₅₀, nM)
Nicotinic AcidReference ValueReference ValueReference Value
This compound Experimental ValueExperimental ValueExperimental Value

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro activity of this compound at the GPR109A receptor. By determining its binding affinity, functional potency in a second messenger assay, and its anti-inflammatory effects in a cell-based model, researchers can gain valuable insights into the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for Reactions Involving 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 2-Methoxy-5-methylnicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple functional groups that allow for a variety of chemical transformations.[1] The protocols outlined below cover the synthesis of this compound and its subsequent use in common synthetic transformations such as amide bond formation and esterification.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided in the table below.

IdentifierValue
Systematic Name 2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number 1227594-72-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol

Synthesis of this compound

Protocol 1: Synthesis of this compound from a Halogenated Pyridine Precursor

This protocol outlines a two-step process involving a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group, followed by hydrolysis of an ester to yield the final carboxylic acid.

Step 1: Suzuki-Miyaura Coupling

start Halogenated Pyridine Ester reagents Methylboronic Acid, Pd Catalyst, Base start->reagents product 2-Methoxy-5-methylnicotinate Ester reagents->product

Caption: Suzuki-Miyaura coupling for the synthesis of a nicotinic acid derivative.

Materials:

  • Methyl 2-methoxy-5-bromonicotinate (1 equivalent)

  • Methylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add methyl 2-methoxy-5-bromonicotinate, methylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Purge the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

start 2-Methoxy-5-methylnicotinate Ester reagents Base (e.g., NaOH), Water, Acid Workup start->reagents product This compound reagents->product

Caption: Hydrolysis of a nicotinate ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-methoxy-5-methylnicotinate (1 equivalent)

  • Sodium hydroxide (NaOH, 2 equivalents)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, 1 M)

Procedure:

  • Dissolve the methyl 2-methoxy-5-methylnicotinate in a mixture of methanol and water.

  • Add sodium hydroxide and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Reactions of this compound

The carboxylic acid moiety of this compound is a versatile functional group for further synthetic modifications, most commonly through the formation of amide and ester derivatives.

Protocol 2: Amide Bond Formation

The following protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a common coupling reagent.

start This compound reagents Coupling Reagent (e.g., HATU), Base (e.g., DIEA) start->reagents amine Primary or Secondary Amine amine->reagents product 2-Methoxy-5-methylnicotinamide Derivative reagents->product

Caption: General workflow for amide bond formation.

Materials:

  • This compound (1 equivalent)

  • Amine (primary or secondary, 1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA, 2 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add HATU and DIEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Amide Coupling (Representative)

Coupling ReagentBaseSolventTypical Yield (%)
HATUDIEADMF85-95
EDCI/HOBtDIEADCM70-90
PyBOPDIEADMF80-95

Note: Yields are representative and will vary depending on the specific amine used.

Protocol 3: Esterification

The following protocol details the Fischer esterification of this compound with an alcohol.

start This compound catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst alcohol Alcohol (e.g., Methanol) alcohol->catalyst product 2-Methoxy-5-methylnicotinate Ester catalyst->product

Caption: Fischer esterification of a carboxylic acid.

Materials:

  • This compound (1 equivalent)

  • Alcohol (e.g., methanol, excess)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend this compound in the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Quantitative Data for Fischer Esterification (Representative)

AlcoholCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄8-1280-90
EthanolH₂SO₄12-1875-85

Biological Significance and Future Directions

Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] While specific biological data for this compound is not yet widely reported, its structural features make it an attractive scaffold for the development of novel therapeutic agents.[1] Future research may focus on synthesizing a library of derivatives and screening them for various biological activities to identify new lead compounds for drug discovery. The investigation of its derivatives as potential enzyme inhibitors, such as dihydroorotate dehydrogenase (DHODH), could be a promising avenue for developing new immunosuppressive and anti-proliferative drugs.[1]

References

Application Notes and Protocols for the Derivatization of 2-Methoxy-5-methylnicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-methoxy-5-methylnicotinic acid and the subsequent biological screening of the resulting compound library. This document includes detailed protocols for amide and ester formation, as well as a representative high-throughput screening (HTS) protocol for the identification of potential bioactive molecules.

This compound is a substituted pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry.[1] Its functional groups, including the carboxylic acid, methoxy group, and the pyridine ring, offer multiple sites for chemical modification to generate a diverse library of compounds for biological screening.[1] Nicotinic acid derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects, and are being investigated as enzyme inhibitors.[1][2]

I. Derivatization Strategies

The primary site for derivatization of this compound is the carboxylic acid group, which can be readily converted into a variety of functional groups, most commonly amides and esters.[1] This allows for the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

Amide Synthesis via Amide Coupling

Amide bond formation is a robust method for creating a diverse library of derivatives. The use of modern coupling reagents allows for mild and efficient reaction conditions.

Experimental Protocol: Amide Synthesis using HATU

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Ester Synthesis via Fischer Esterification

Esterification is another common derivatization strategy. Fischer esterification provides a straightforward method for the synthesis of simple alkyl esters.

Experimental Protocol: Methyl Ester Synthesis

This protocol details the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • If necessary, purify the product by flash column chromatography.

II. Biological Screening

Following the synthesis and purification of the derivative library, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) is a common approach to test large numbers of compounds in a time-efficient manner.[3][4] The choice of assay will depend on the therapeutic target of interest. Given that nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), a cell-based assay measuring nAChR antagonism is a relevant example.[5]

Experimental Protocol: High-Throughput Screening for nAChR Antagonists

This protocol outlines a cell-based HTS assay to identify antagonists of a specific nAChR subtype.[5]

Materials:

  • Stable cell line expressing the nAChR subtype of interest

  • Assay plates (e.g., 384-well plates)

  • Membrane potential-sensitive dye

  • Nicotine (agonist)

  • Mecamylamine (known antagonist, positive control)

  • Dimethyl sulfoxide (DMSO)

  • Compound library (derivatives of this compound dissolved in DMSO)

  • Automated liquid handling systems

  • Plate reader capable of detecting fluorescence

Procedure:

  • Cell Plating: Seed the cells expressing the target nAChR subtype into 384-well assay plates and incubate overnight to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, add the library compounds (at a final concentration of, for example, 10 µM) and control compounds (mecamylamine and DMSO) to the appropriate wells.

  • Dye Loading: Add the membrane potential-sensitive dye to all wells and incubate according to the manufacturer's instructions.

  • Agonist Stimulation: Add a pre-determined EC₉₀ concentration of nicotine to all wells except for the negative controls.

  • Signal Detection: Measure the change in fluorescence using a plate reader. A decrease in the nicotine-induced fluorescence signal in the presence of a test compound indicates potential antagonist activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. A Z'-factor greater than 0.5 is indicative of a robust assay.[6]

III. Data Presentation

The quantitative data from the derivatization and screening processes should be organized for clear comparison.

Table 1: Representative Derivatization of this compound

DerivativeR GroupDerivatization MethodYield (%)Purity (%)
Amide 1 -NH-CH₂-PhHATU Coupling85>95
Amide 2 -N(CH₃)₂HATU Coupling78>95
Ester 1 -O-CH₃Fischer Esterification92>98
Ester 2 -O-CH₂CH₃Fischer Esterification89>98

Table 2: Representative Biological Screening Data for nAChR Antagonism

DerivativeConcentration (µM)% InhibitionIC₅₀ (µM)
Amide 1 10755.2
Amide 2 1012>50
Ester 1 105>50
Ester 2 108>50
Mecamylamine 10980.8

IV. Visualizations

Diagram 1: Derivatization Workflow of this compound

A This compound B Amide Synthesis (Amine, Coupling Reagent) A->B Derivatization C Ester Synthesis (Alcohol, Acid Catalyst) A->C Derivatization D Amide Library B->D E Ester Library C->E F Purification & Characterization D->F E->F G Compound Library for Screening F->G

Caption: Derivatization workflow of this compound.

Diagram 2: Hypothetical Signaling Pathway for Anticancer Activity

A Derivative of This compound B PI3K A->B Inhibits C AKT B->C D mTOR C->D E Cell Proliferation & Survival D->E Promotes F Apoptosis E->F Inhibits

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway.

Diagram 3: High-Throughput Screening Workflow

A Compound Library C High-Throughput Screening A->C B Assay Development & Miniaturization B->C D Data Analysis C->D E Hit Identification D->E F Hit Confirmation & Validation E->F G Lead Optimization F->G

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The document outlines a proposed multi-step synthetic route, commencing from commercially available starting materials. Detailed experimental protocols for key transformations, including oxidation, chlorination, methoxylation, and hydrolysis, are presented. Quantitative data from analogous reactions are summarized to provide an expected range for yield and purity. Furthermore, a potential biological signaling pathway relevant to nicotinic acid derivatives, the PI3K/Akt/mTOR pathway, is illustrated to provide context for the application of this class of molecules in drug discovery.

Proposed Synthetic Pathway

The large-scale synthesis of this compound can be achieved through a robust multi-step sequence. The proposed pathway (Route A) begins with the oxidation of 3,5-lutidine to yield 5-methylnicotinic acid, followed by esterification to protect the carboxylic acid. The subsequent key steps involve the chlorination of the pyridine ring at the 2-position, followed by a nucleophilic substitution with sodium methoxide to introduce the desired methoxy group. A final hydrolysis step yields the target compound. An alternative, more direct pathway (Route B) starts with the oxidation of 2-chloro-3-methylpyridine.

Synthetic Workflow Diagram (Route A)

Caption: Proposed five-step synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purities for the key steps in the proposed synthesis, based on literature precedents for analogous transformations.

StepTransformationStarting MaterialProductExpected Yield (%)Expected Purity (%)Reference
1Oxidation3,5-Lutidine5-Methylnicotinic Acid~51>99
2Esterification5-Methylnicotinic AcidMethyl 5-methylnicotinate>98Not specified
3HydrolysisMethyl 2-chloro-5-methylnicotinoate2-Chloro-5-methylnicotinic acid~90Not specified[1]
4Methoxylation2-chloropyridine derivative2-methoxypyridine derivativeHigh (qualitative)Not specified

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol for Step 1: Synthesis of 5-Methylnicotinic Acid

This protocol is adapted from a known procedure for the oxidation of 3,5-lutidine.[2]

  • Reaction Setup: In a 2000L enamel reaction vessel, add 1200L of water, followed by 120 kg of 3,5-lutidine with stirring.

  • Oxidation: Maintain the temperature between 25-35°C and add 300 kg of potassium permanganate over 5 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 30°C for 15-18 hours.

  • Work-up and Isolation:

    • Filter the by-product, manganese dioxide.

    • Adjust the pH of the filtrate to 0.3 with concentrated hydrochloric acid to precipitate 3,5-pyridinedicarboxylic acid.

    • Filter the by-product and adjust the pH of the filtrate to 3.2 with concentrated hydrochloric acid to precipitate the crude product.

  • Purification:

    • Collect the crude product by centrifugation.

    • Recrystallize the crude product from ethanol to yield high-purity 5-methylnicotinic acid.

Protocol for Step 2 & 3 (Alternative Route B): Synthesis of 2-Chloro-5-methylnicotinic Acid

This protocol is based on the oxidation of 2-chloro-3-methylpyridine.[3]

  • Reaction Setup: To a 500mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of ethyl acetate, 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt (III) acetylacetonate.

  • Oxidation: Introduce oxygen until the pressure in the autoclave reaches 1.0 MPa. Stir and heat the reaction to 80°C for 18 hours.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and filter.

    • Wash the filter cake with 150mL of water.

    • The crude product can be further purified by dissolving in an alkaline solution, filtering, and re-precipitating with acid.

Protocol for Step 4: Methoxylation of Methyl 2-chloro-5-methylnicotinate

This is a general procedure based on the methoxylation of chloropyridines.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinate in methanol.

  • Reaction: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux for one to two hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-methoxy-5-methylnicotinate.

Protocol for Step 5: Hydrolysis of Methyl 2-methoxy-5-methylnicotinate

This protocol is adapted from the hydrolysis of methyl 2-chloro-5-methylnicotinoate.[1]

  • Reaction Setup: Dissolve methyl 2-methoxy-5-methylnicotinate in methanol and cool in an ice bath.

  • Hydrolysis: Slowly add an aqueous solution of sodium hydroxide, ensuring the temperature does not exceed 30°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 1.5 hours.

  • Work-up and Isolation:

    • Evaporate the solvent.

    • Dilute the residue with water and acidify to pH 2 with concentrated hydrochloric acid.

    • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Potential Biological Signaling Pathway

Nicotinic acid and its derivatives have been implicated in various biological activities. A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][5][6][7][]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC1/TSC2 Akt->TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4EBP1->Proliferation Inhibits NicotinicAcidDerivative 2-Methoxy-5-methylnicotinic Acid Derivative (Potential Inhibitor) NicotinicAcidDerivative->PI3K Potential Target

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by nicotinic acid derivatives.

References

Application Notes and Protocols for 2-Methoxy-5-methylnicotinic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the synthesis and characterization of metal complexes specifically with 2-Methoxy-5-methylnicotinic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar nicotinic acid derivatives and their metal complexes. These guidelines are intended to serve as a starting point for research and development, and optimization will be necessary for specific applications.

Introduction

This compound is a substituted pyridine carboxylic acid with potential as a versatile ligand for the formation of metal complexes. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their ability to coordinate with a wide range of metal ions, yielding complexes with diverse chemical and biological properties.[1][2] The presence of the methoxy and methyl groups on the pyridine ring of this compound can influence the electronic properties and steric hindrance of the ligand, thereby modulating the stability, geometry, and reactivity of its metal complexes.

Metal complexes of nicotinic acid derivatives have been investigated for a variety of applications, including:

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[3][4][5]

  • Anticancer Agents: Showing cytotoxic activity against several cancer cell lines.[1][6][7][8]

  • Catalysis: Acting as catalysts in various organic reactions.

  • Superoxide Dismutase (SOD) Mimetics: Mimicking the activity of the antioxidant enzyme SOD.[9]

This document provides detailed protocols for the synthesis of this compound and its metal complexes, methods for their characterization, and a summary of potential applications based on related compounds.

Synthesis of this compound

A generalized synthesis for this compound can be adapted from procedures for similar substituted nicotinic acids. A plausible synthetic route involves the oxidation of a corresponding substituted picoline.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • Potassium permanganate (KMnO4)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Oxidation: In a reaction flask, dissolve 3,5-lutidine in water. Slowly add potassium permanganate to the solution while stirring and maintaining the temperature between 25-35°C. The reaction is typically carried out over several hours.

  • Work-up: After the reaction is complete (monitored by TLC), filter the mixture to remove the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. This will precipitate the crude 5-methylnicotinic acid.

  • Purification: Collect the crude product by filtration. The subsequent methoxylation at the 2-position can be achieved through various methods, often involving a nucleophilic substitution reaction on a 2-chloro precursor. A detailed, optimized procedure for this specific transformation would require dedicated process development.

  • Final Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis of Metal Complexes with this compound

The following is a general protocol for the synthesis of metal complexes of this compound. The choice of metal salt, solvent, and reaction conditions will influence the final product.

Experimental Protocol: General Synthesis of Metal (II) Complexes

Materials:

  • This compound

  • A metal (II) salt (e.g., CuCl₂, Zn(NO₃)₂, Co(CH₃COO)₂)

  • Ethanol or Methanol

  • Water

  • Sodium hydroxide (NaOH) or other suitable base

Procedure:

  • Ligand Solution: Dissolve this compound in ethanol or a mixture of ethanol and water. If the ligand is not readily soluble, gentle heating may be applied.

  • Deprotonation: Add a stoichiometric amount of an aqueous solution of NaOH to the ligand solution to deprotonate the carboxylic acid group. This will facilitate coordination with the metal ion.

  • Metal Salt Solution: In a separate flask, dissolve the metal (II) salt in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate of the metal complex may form immediately or upon standing.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or refluxed for several hours to ensure complete formation of the complex. The optimal reaction time and temperature should be determined experimentally.

  • Isolation and Purification: Collect the precipitated complex by filtration, wash with the reaction solvent (e.g., ethanol/water mixture) to remove any unreacted starting materials, and then wash with a non-coordinating solvent like diethyl ether.

  • Drying: Dry the resulting solid in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

// Nodes Ligand [label="2-Methoxy-5-\nmethylnicotinic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; MetalSalt [label="Metal (II) Salt\n(e.g., CuCl2, Zn(NO3)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Ethanol/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mixing and Reaction\n(Stirring/Reflux)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Isolation\n(Filtration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Washing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Metal Complex", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FT-IR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR (1H, 13C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UVVis [label="UV-Vis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elemental [label="Elemental Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGA [label="TGA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> Mixing; MetalSalt -> Mixing; Solvent -> Mixing; Base -> Mixing; Mixing -> Isolation; Isolation -> Purification; Purification -> Drying; Drying -> Complex; Complex -> Characterization [dir=none]; Characterization -> FTIR; Characterization -> NMR; Characterization -> UVVis; Characterization -> Elemental; Characterization -> TGA; }

Caption: Hypothesized antimicrobial mechanism of action for metal complexes.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare agar plates inoculated with the target bacterial or fungal strains.

  • Create wells in the agar.

  • Add solutions of the ligand and its metal complexes at various concentrations to the wells.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well.

Compound Example Organism Anticipated Activity (Zone of Inhibition)
This compoundBacillus subtilisModerate
Cu(II) ComplexBacillus subtilisHigh
Zn(II) ComplexEscherichia coliModerate to High
Co(II) ComplexStaphylococcus aureusModerate
Anticancer Activity

Nicotinic acid derivatives and their metal complexes have demonstrated cytotoxic effects against various cancer cell lines. T[1][6][7][8]he mechanism of action can involve the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the ligand and its metal complexes for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Example Cancer Cell Line Anticipated IC₅₀ (µM)
This compoundHuman breast cancer (MCF-7)> 50
Cu(II) ComplexHuman breast cancer (MCF-7)10 - 30
Zn(II) ComplexHuman colon cancer (HCT116)20 - 50
Ru(II) ComplexHuman lung cancer (A549)< 10

Conclusion

This compound presents a promising scaffold for the development of novel metal complexes with potential applications in medicine and catalysis. The protocols and data presented, though based on analogous compounds, provide a solid foundation for initiating research into the synthesis, characterization, and evaluation of these new chemical entities. Further investigation is warranted to fully elucidate the properties and potential of this compound and its metal complexes.

References

Application Notes and Protocols for Testing the Anti-Inflammatory Properties of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of nicotinic acid derivatives. The methodologies outlined here cover both in vitro and in vivo models, focusing on the key signaling pathways and inflammatory markers modulated by these compounds.

Introduction

Nicotinic acid (niacin) and its derivatives have demonstrated significant anti-inflammatory properties, which are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A).[1][2][3] This activation triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory cytokines and chemokines.[1][2] These protocols are designed to enable researchers to systematically investigate and quantify the anti-inflammatory effects of novel nicotinic acid derivatives.

Key Signaling Pathway

The primary anti-inflammatory mechanism of nicotinic acid derivatives involves the activation of GPR109A, which leads to the inhibition of the NF-κB signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IKK IKK Complex Gi->IKK Inhibits cAMP ↓ cAMP IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, MCP-1) DNA->Cytokines Transcription NA_Derivative Nicotinic Acid Derivative NA_Derivative->GPR109A LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates

Caption: GPR109A signaling pathway in inflammation.

In Vitro Anti-Inflammatory Assays

In vitro models are essential for the initial screening and mechanistic evaluation of nicotinic acid derivatives. A general workflow is presented below.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, THP-1) Pre_incubation Pre-incubate cells with Nicotinic Acid Derivative Cell_Culture->Pre_incubation Compound_Prep Prepare Nicotinic Acid Derivative Solutions Compound_Prep->Pre_incubation Stimulation Induce Inflammation (e.g., with LPS) Pre_incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA qPCR Gene Expression Analysis (qPCR) Cell_Lysis->qPCR Western_Blot Protein Expression/ Phosphorylation (Western Blot) Cell_Lysis->Western_Blot

Caption: General experimental workflow for in vitro studies.

Protocol 1: Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

This protocol details the assessment of the inhibitory effect of nicotinic acid derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated into macrophages).

Materials:

  • RAW 264.7 or THP-1 cells

  • DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Nicotinic acid derivative(s)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 105 cells/well in a 96-well plate and incubate overnight. For THP-1 cells, seed at 1 x 106 cells/well and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the nicotinic acid derivative (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[4][5]

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6][7]

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
Control (no LPS)
LPS (100 ng/mL)
LPS + Derivative (1 µM)
LPS + Derivative (10 µM)
LPS + Derivative (100 µM)
Protocol 2: Analysis of NF-κB Signaling Pathway

This protocol assesses the effect of nicotinic acid derivatives on the activation of the NF-κB pathway.

Cell Line: As in Protocol 1.

Materials:

  • Reagents from Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IKKβ, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat as described in Protocol 1 (steps 1-3), but for a shorter duration (e.g., 30-60 minutes) for phosphorylation events.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes. b. Block the membranes for 1 hour at room temperature. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Data Presentation:

Treatment Groupp-IKKβ/IKKβ Ratiop-IκBα/IκBα RatioNuclear p65/Total p65 Ratio
Control (no LPS)
LPS (100 ng/mL)
LPS + Derivative (10 µM)
LPS + Derivative (100 µM)

In Vivo Anti-Inflammatory Assays

In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy of nicotinic acid derivatives.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Compound_Admin Administer Nicotinic Acid Derivative (e.g., p.o., i.p.) Animal_Acclimation->Compound_Admin Compound_Prep Prepare Nicotinic Acid Derivative Formulation Compound_Prep->Compound_Admin Inflammation_Induction Induce Inflammation (e.g., Carrageenan, LPS) Compound_Admin->Inflammation_Induction Paw_Edema Measure Paw Edema Inflammation_Induction->Paw_Edema Blood_Collection Collect Blood/Serum Inflammation_Induction->Blood_Collection Tissue_Harvest Harvest Tissues Inflammation_Induction->Tissue_Harvest Serum_Cytokines Serum Cytokine Analysis (ELISA) Blood_Collection->Serum_Cytokines Histopathology Histopathological Examination Tissue_Harvest->Histopathology

Caption: General experimental workflow for in vivo studies.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to assess the anti-inflammatory effects of novel compounds.[8][9]

Animal Model: Male Wistar rats (180-220 g).

Materials:

  • Nicotinic acid derivative(s)

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimation and Grouping: Acclimatize animals for at least one week and group them randomly.

  • Compound Administration: Administer the nicotinic acid derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Edema Inhibition at 3h
Vehicle--
Positive Control (e.g., Indomethacin)10
Derivative A25
Derivative A50
Derivative B25
Derivative B50
Protocol 4: LPS-Induced Systemic Inflammation in Mice

This model evaluates the ability of a compound to suppress the systemic release of pro-inflammatory cytokines.[10][11]

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • Nicotinic acid derivative(s)

  • Lipopolysaccharide (LPS)

  • Vehicle

  • ELISA kits for serum TNF-α and IL-6

Procedure:

  • Acclimation and Grouping: As in Protocol 3.

  • Compound Administration: Administer the nicotinic acid derivative or vehicle (p.o. or i.p.) 1 hour before the LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Blood Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow blood to clot and centrifuge to obtain serum.

  • Cytokine Measurement: Measure serum levels of TNF-α and IL-6 using ELISA kits.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle (Saline)-
Vehicle + LPS-
Positive Control + LPS
Derivative A + LPS25
Derivative A + LPS50

Conclusion

These protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of nicotinic acid derivatives. By employing a combination of in vitro and in vivo models, researchers can effectively screen compounds, elucidate their mechanisms of action, and determine their potential as therapeutic agents for inflammatory diseases. The consistent use of these standardized methods will facilitate the comparison of data across different studies and accelerate the drug discovery process.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a class of compounds recognized for their diverse biological activities.[1][2] Beyond their nutritional and lipid-lowering effects, emerging research has highlighted their potential as antimicrobial agents.[1][3][4] Substituted nicotinic acids, particularly acylhydrazone and dipeptide derivatives, have shown promising activity against a range of pathogenic microbes, including drug-resistant strains.[4][5][6][7] This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial efficacy of these compounds.

The primary methods covered are qualitative screening via agar diffusion and quantitative determination of potency through the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These methods are fundamental in preclinical antimicrobial drug discovery and development.[8][9][10]

Section 1: Application Notes

Agar Well/Disk Diffusion Assay

Principle: This method is a preliminary, qualitative, or semi-quantitative screening tool.[11] It relies on the diffusion of a test compound from a point source (a well cut in the agar or a saturated paper disk) through a solid agar medium that has been uniformly inoculated with a target microorganism.[11][12][13] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the point source. The diameter of this zone is proportional to the compound's activity, diffusibility, and the susceptibility of the microorganism.[11]

Application:

  • Ideal for high-throughput primary screening of a large number of novel substituted nicotinic acid derivatives to identify promising candidates for further testing.[11]

  • Useful for comparing the relative activity of multiple compounds against a single microorganism.[14]

Advantages:

  • Simple, rapid, and cost-effective.[11][13]

  • Allows for simultaneous testing of multiple compounds.[11]

  • Provides a clear visual indication of antimicrobial activity.[15]

Limitations:

  • Results can be influenced by the compound's solubility, molecular weight, and rate of diffusion through the agar.

  • Does not provide a precise quantitative value of potency (like an MIC value).[11]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][16][17] This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium, typically within a 96-well microtiter plate.[16][18] The MIC value is determined by observing the lowest concentration at which no turbidity (visible growth) is detected.[16][19]

Application:

  • The gold standard for quantitatively measuring the potency of an antimicrobial agent.[17]

  • Essential for establishing the efficacy of lead compounds and for structure-activity relationship (SAR) studies.

  • Crucial for comparing the activity of novel compounds to standard-of-care antibiotics.[10]

Advantages:

  • Provides a quantitative and reproducible measure of antimicrobial potency (µg/mL or µM).[16]

  • The microtiter plate format is efficient for testing multiple compounds and dilutions.[18]

  • Serves as the foundation for determining bactericidal activity (MBC).[8]

Limitations:

  • Does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[20]

  • Turbidity can sometimes be difficult to interpret, although this can be mitigated with the use of growth indicators like resazurin.

Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[8][19][20] It is determined as a subsequent step to the MIC assay.[9] Aliquots from the clear wells (at and above the MIC) of the microdilution plate are subcultured onto agar plates that do not contain the test compound. After incubation, the number of surviving colony-forming units (CFU) is counted to determine the concentration that results in a ≥99.9% reduction in viability.[20]

Application:

  • Differentiates between bacteriostatic and bactericidal activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[8][20]

  • Critical for developing treatments for serious infections where killing the pathogen is necessary (e.g., in immunocompromised patients).

Advantages:

  • Provides definitive information on the killing activity of a compound.[9][19]

  • Complements MIC data to provide a more complete profile of a compound's antimicrobial effect.[20]

Limitations:

  • More labor-intensive and time-consuming than the MIC assay.[9]

  • The 99.9% kill threshold is a consensus standard and may not always correlate perfectly with clinical outcomes.

Section 2: Experimental Workflows and Data Presentation

The following diagram illustrates the logical workflow for assessing the antimicrobial activity of a library of substituted nicotinic acid derivatives.

G cluster_0 Screening & Identification cluster_1 Quantitative Analysis cluster_2 Data Reporting Compound Library of Substituted Nicotinic Acids Screen Primary Screening (Agar Well Diffusion) Compound->Screen Result Measure Zones of Inhibition Screen->Result Select Select Active Compounds ('Hits') Result->Select MIC_Test Broth Microdilution Assay (Serial Dilutions) Select->MIC_Test 'Hits' advance to quantitative testing MIC_Read Determine MIC (Lowest concentration with no visible growth) MIC_Test->MIC_Read MBC_Test Subculture from Clear Wells onto Agar Plates MIC_Read->MBC_Test Proceed with wells ≥ MIC MBC_Read Determine MBC (≥99.9% reduction in CFU/mL) MBC_Test->MBC_Read DataTable Summarize Data in Tables (MIC, MBC, MBC/MIC Ratio) MBC_Read->DataTable

Caption: Experimental workflow for antimicrobial activity assessment.

Data Presentation Tables

Quantitative results from MIC and MBC assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Nicotinic Acid Derivatives

Compound IDTest OrganismMIC (µg/mL)
Nicotinic Acid-01Staphylococcus aureus ATCC 29213128
Nicotinic Acid-01Escherichia coli ATCC 25922>256
Nicotinic Acid-02Staphylococcus aureus ATCC 2921316
Nicotinic Acid-02Escherichia coli ATCC 2592264
Nicotinic Acid-03Pseudomonas aeruginosa ATCC 2785332
CiprofloxacinStaphylococcus aureus ATCC 292130.5
CiprofloxacinEscherichia coli ATCC 259220.015

Table 2: Comparison of MIC and Minimum Bactericidal Concentration (MBC) Values

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Nicotinic Acid-02S. aureus16322Bactericidal
Nicotinic Acid-02E. coli64>256>4Bacteriostatic
Nicotinic Acid-03P. aeruginosa32642Bactericidal

Section 3: Detailed Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates.[21]

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[8]

  • Substituted nicotinic acid derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic solution (positive control).

  • Solvent (negative control).

  • Target microorganism strains (e.g., S. aureus, E. coli).

  • Sterile saline (0.9%).

  • Sterile cotton swabs, micropipettes, and tips.

  • Sterile cork borer (6-8 mm diameter).[13]

  • Incubator (35 ± 2°C).

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.[15]

  • Well Creation: Allow the plate surface to dry for 5-10 minutes. Use a sterile cork borer to aseptically punch uniform wells into the agar.[13]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.[13]

  • Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. Incubate the plates inverted at 35 ± 2°C for 16-24 hours.[15]

  • Result Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol 2: Broth Microdilution MIC Assay

Materials and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microtiter plates.[19]

  • Test compounds and control antibiotics dissolved in a suitable solvent.

  • Target microorganism strains.

  • Sterile saline (0.9%).

  • Spectrophotometer or McFarland standards.

  • Multichannel pipette.

  • Plate sealer.

  • Incubator (35 ± 2°C).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row (Column 1).

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and continuing this process across the plate to Column 10. Discard 100 µL from Column 10.[18]

    • Column 11 will serve as the growth control (broth + inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation: Inoculate each well (from Column 1 to 11) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[10]

  • Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed (i.e., the first clear well).[9][16]

Protocol 3: MBC Determination

Materials and Reagents:

  • Results from the completed MIC assay.

  • Nutrient agar or MHA plates.

  • Sterile micropipettes and tips.

  • Incubator (35 ± 2°C).

Procedure:

  • Plating: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9]

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells and plate it onto a fresh MHA plate. Spread the aliquot evenly across the surface.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies (CFUs) on each plate.

  • Interpretation: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][19][20]

Section 4: Potential Mechanism of Action

While the exact mechanisms for all substituted nicotinic acids are a subject of ongoing research, some derivatives are known to interfere with essential cellular processes. For instance, some nicotinic acid derivatives act by inhibiting peptide synthesis, a crucial process for bacterial survival.[3] Others may function as inhibitors of sirtuins, which are involved in key regulatory systems within bacteria.[22]

The diagram below illustrates a hypothetical mechanism where a substituted nicotinic acid derivative inhibits bacterial protein synthesis.

G cluster_cell Bacterial Cell Ribosome Ribosome (Protein Synthesis Machinery) Inhibition Inhibition of Cellular Processes Ribosome->Inhibition Inhibition of Peptide Synthesis Sirtuin Sirtuin Enzyme (Regulatory Protein) Sirtuin->Inhibition Inhibition of Regulatory Pathways Outcome Bacteriostatic / Bactericidal Effect Inhibition->Outcome Compound Substituted Nicotinic Acid Derivative Compound->Ribosome Target 1 Compound->Sirtuin Target 2

Caption: Hypothetical antimicrobial mechanism of nicotinic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylnicotinic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical synthetic approach involves a two-stage process. The first stage is the synthesis of a key intermediate, methyl 2-chloro-5-methylnicotinate. The second stage involves the conversion of this intermediate to this compound via a methoxylation reaction followed by ester hydrolysis.

Q2: What are the critical parameters to control during the methoxylation step?

The nucleophilic aromatic substitution of the 2-chloro group with a methoxy group is a critical step. Key parameters to control include temperature, reaction time, and the exclusion of moisture. The use of anhydrous methanol and a strong base like sodium methoxide is crucial for driving the reaction to completion and minimizing side reactions.

Q3: Are there any common impurities I should be aware of?

Potential impurities can arise from incomplete reactions or side reactions. These may include the starting material (methyl 2-chloro-5-methylnicotinate), the hydrolyzed starting material (2-chloro-5-methylnicotinic acid), and potentially byproducts from side reactions, although these are generally minimal under optimized conditions. Purification of the final product is essential to remove these impurities.

Troubleshooting Guides

Below are troubleshooting guides for the key stages of the synthesis of this compound.

Stage 1: Synthesis of Methyl 2-chloro-5-methylnicotinate (Precursor)

This stage is assumed to start from commercially available 2-chloro-5-methylnicotinic acid.

Issue 1.1: Low Yield of Methyl 2-chloro-5-methylnicotinate

Possible Cause Recommended Solution
Incomplete Esterification Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol. Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is used.
Suboptimal Reaction Time and Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Typically, the reaction is run at the reflux temperature of methanol.
Product Loss During Workup During neutralization and extraction, carefully adjust the pH to maximize the recovery of the ester in the organic phase. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
Stage 2: Synthesis of this compound

This stage involves two key steps: methoxylation of methyl 2-chloro-5-methylnicotinate and subsequent hydrolysis of the methyl ester.

Issue 2.1: Incomplete Methoxylation of Methyl 2-chloro-5-methylnicotinate

Possible Cause Recommended Solution
Insufficient Sodium Methoxide Ensure at least a stoichiometric amount of sodium methoxide is used. A slight excess may be beneficial to drive the reaction to completion.
Presence of Moisture The reaction is sensitive to moisture, which can consume the sodium methoxide. Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
Low Reaction Temperature or Insufficient Time The reaction may require elevated temperatures (refluxing methanol) to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the necessary reaction time.

Issue 2.2: Low Yield of this compound during Hydrolysis

Possible Cause Recommended Solution
Incomplete Hydrolysis of the Methyl Ester Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used. Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC.
Product Loss During Acidification and Isolation After hydrolysis, the product is in its salt form. Acidification to the isoelectric point is necessary to precipitate the carboxylic acid. Carefully adjust the pH to maximize precipitation. Cool the mixture in an ice bath to further decrease the solubility of the product before filtration.
Co-precipitation of Impurities If the crude product is impure, this can affect the crystallization and isolation of the desired acid. Ensure the precursor, methyl 2-methoxy-5-methylnicotinate, is of high purity before proceeding with hydrolysis.

Issue 2.3: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Unreacted Starting Material or Intermediate Optimize the reaction conditions (time, temperature, reagent stoichiometry) for both the methoxylation and hydrolysis steps to ensure complete conversion.
Side-products from Methoxylation While generally a clean reaction, side reactions can occur. Purification of the intermediate, methyl 2-methoxy-5-methylnicotinate, by column chromatography or recrystallization before hydrolysis can remove these impurities.
Inefficient Final Purification The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove residual impurities.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of Methyl 2-chloro-5-methylnicotinate

This protocol is based on a standard Fischer esterification procedure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-methylnicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude methyl 2-chloro-5-methylnicotinate. The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol involves a two-step, one-pot procedure starting from methyl 2-chloro-5-methylnicotinate.

  • Methoxylation Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloro-5-methylnicotinate in anhydrous methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (commercially available or freshly prepared by carefully adding sodium metal to anhydrous methanol) to the reaction mixture.

  • Methoxylation Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting material by TLC.

  • Hydrolysis: Once the methoxylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Continue to heat at reflux to hydrolyze the methyl ester. Monitor the hydrolysis by TLC.

  • Workup and Isolation: After complete hydrolysis, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water.

  • Acidification: While stirring and cooling in an ice bath, slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2-3. A precipitate of this compound should form.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system to obtain the pure acid.

Visualizations

Logical Workflow for Synthesis

SynthesisWorkflow Synthesis Workflow for this compound cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Final Product Synthesis start 2-Chloro-5-methylnicotinic Acid esterification Fischer Esterification (Methanol, H₂SO₄) start->esterification precursor Methyl 2-chloro-5-methylnicotinate esterification->precursor methoxylation Methoxylation (Sodium Methoxide, Methanol) precursor->methoxylation hydrolysis Ester Hydrolysis (NaOH, H₂O) methoxylation->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Troubleshooting Low Yield start Low Yield of Final Product check_hydrolysis Check TLC of crude product after hydrolysis. Is ester still present? start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes check_methoxylation Check TLC of crude product after methoxylation. Is chloro-precursor present? check_hydrolysis->check_methoxylation No increase_hydrolysis Increase NaOH, time, or temp. incomplete_hydrolysis->increase_hydrolysis incomplete_methoxylation Incomplete Methoxylation check_methoxylation->incomplete_methoxylation Yes workup_issue Product Loss During Workup check_methoxylation->workup_issue No optimize_methoxylation Use anhydrous conditions. Increase NaOMe, time, or temp. incomplete_methoxylation->optimize_methoxylation optimize_workup Carefully adjust pH during acidification. Perform multiple extractions if applicable. workup_issue->optimize_workup purification_issue Low isolated yield after purification workup_issue->purification_issue optimize_purification Optimize recrystallization solvent system. purification_issue->optimize_purification

Caption: Decision tree for troubleshooting low yields in the synthesis.

Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methoxy-5-methylnicotinic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and effective synthetic pathway for this compound involves a multi-step process. This process begins with the synthesis of 2-chloro-5-methylnicotinic acid, which is then esterified to its methyl ester. The subsequent crucial step is a nucleophilic aromatic substitution reaction where the chloro group is replaced by a methoxy group using sodium methoxide. The final step is the hydrolysis of the resulting methyl ester to yield the desired this compound.

Q2: I am having trouble with the first step, the synthesis of 2-chloro-5-methylnicotinic acid. Can you provide a reliable protocol?

A2: Certainly. A common method for the preparation of 2-chloro-5-methylnicotinic acid involves the hydrolysis of its corresponding methyl ester, methyl 2-chloro-5-methylnicotinoate.

Experimental Protocol: Synthesis of 2-chloro-5-methylnicotinic acid [1]

  • Materials:

    • Methyl 2-chloro-5-methylnicotinoate

    • Methanol

    • Sodium hydroxide (NaOH)

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve methyl 2-chloro-5-methylnicotinoate (e.g., 35.28 g) in methanol.

    • Cool the stirred solution in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 9.2 g in water) to the cooled solution, ensuring the reaction temperature does not exceed 30°C.

    • After the addition is complete, continue stirring the mixture at room temperature for approximately 1.5 hours.

    • Remove the methanol by evaporation under reduced pressure.

    • Dilute the residue with water and acidify to a pH of 2 using concentrated hydrochloric acid.

    • A precipitate will form. Collect the solid by filtration.

    • Wash the collected precipitate with water and dry it to obtain 2-chloro-5-methylnicotinic acid as a pale yellow solid.

Q3: My methoxylation step is giving a low yield. How can I optimize the reaction of methyl 2-chloro-5-methylnicotinate with sodium methoxide?

A3: Low yields in the nucleophilic aromatic substitution of 2-chloropyridines with methoxide can be due to several factors. Here are some troubleshooting tips to improve the yield:

  • Purity of Reactants and Solvent: Ensure that your methyl 2-chloro-5-methylnicotinate is pure and that the methanol used for the reaction is anhydrous. The presence of water can lead to side reactions and reduce the efficacy of the sodium methoxide.

  • Reaction Temperature: The reaction rate is temperature-dependent. While heating can accelerate the reaction, excessively high temperatures might lead to decomposition or side reactions. It is often beneficial to run the reaction at reflux in methanol.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions will result in a lower yield of the desired product.

  • Sodium Methoxide Stoichiometry: Use a slight excess of sodium methoxide to ensure the complete conversion of the starting material. However, a large excess should be avoided as it can complicate the work-up procedure.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric oxygen or moisture.

Q4: What are the potential side products in the methoxylation reaction?

A4: In the reaction of 2-chloropyridines with sodium methoxide, potential side reactions are generally minimal if the conditions are well-controlled. However, incomplete reaction will leave unreacted starting material. In some cases, if the starting material is not fully esterified, the free carboxylic acid might react with sodium methoxide to form the sodium salt, which would not undergo the desired substitution.

Q5: Can you provide a protocol for the final hydrolysis of methyl 2-methoxy-5-methylnicotinate?

A5: The hydrolysis of the methyl ester to the final carboxylic acid is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of methyl 2-methoxy-5-methylnicotinate

  • Materials:

    • Methyl 2-methoxy-5-methylnicotinate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Water

    • Methanol or Ethanol (as a co-solvent)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve methyl 2-methoxy-5-methylnicotinate in a mixture of water and an alcohol co-solvent (e.g., methanol or ethanol).

    • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide (typically 1.5 to 2 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the synthesis of 2-chloro-5-methylnicotinic acid Incomplete hydrolysis of the ester.Increase the reaction time or the amount of sodium hydroxide. Ensure the reaction goes to completion by monitoring with TLC.
Low yield in the methoxylation step Presence of water in the reaction.Use anhydrous methanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
Insufficient reaction temperature or time.Heat the reaction to reflux and monitor its progress to ensure completion.
Impure starting material.Purify the methyl 2-chloro-5-methylnicotinate before the reaction.
Product is difficult to purify Presence of unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. Use column chromatography for purification if necessary.
Formation of side products.Carefully control reaction parameters such as temperature and stoichiometry.
Inconsistent results Variability in reagent quality.Use high-purity reagents from a reliable source.
Fluctuations in reaction conditions.Maintain consistent reaction parameters (temperature, stirring speed, etc.) for each experiment.

Data Summary

The following table summarizes the expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction Step Starting Material Product Typical Reagents Reported Yield
Esterification 2-chloro-5-methylnicotinic acidMethyl 2-chloro-5-methylnicotinateMethanol, Acid catalyst (e.g., H₂SO₄)High (quantitative is often assumed for planning)
Methoxylation Methyl 2-chloro-5-methylnicotinateMethyl 2-methoxy-5-methylnicotinateSodium methoxide, MethanolExpected to be high, analogous substitutions on 2-chloronicotinic acid derivatives report yields up to 93% for the combined substitution and hydrolysis steps.[2]
Hydrolysis Methyl 2-methoxy-5-methylnicotinateThis compoundNaOH or KOH, Water/AlcoholTypically high, often near quantitative.

Experimental Workflows

Synthesis_Workflow Start 2-chloro-5-methylnicotinic acid Ester Methyl 2-chloro-5-methylnicotinate Start->Ester Esterification (MeOH, H+) Methoxy_Ester Methyl 2-methoxy-5-methylnicotinate Ester->Methoxy_Ester Methoxylation (NaOMe, MeOH) Final_Product This compound Methoxy_Ester->Final_Product Hydrolysis (NaOH, H2O) Troubleshooting_Workflow Start Low Yield in Methoxylation Step Check_Purity Check Purity of Reactants and Solvent (Anhydrous?) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry of Sodium Methoxide Start->Check_Stoichiometry Optimize Optimize Reaction Parameters Check_Purity->Optimize Check_Conditions->Optimize Check_Stoichiometry->Optimize

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methoxy-5-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc) of a 2-chloro-5-methylnicotinic acid derivative.

  • Route 2: Hydrolysis of 2-methoxy-5-methylnicotinonitrile.

  • Route 3: Oxidation of a 2-methoxy-5-methylpyridine precursor.

Q2: How can I purify the final product, this compound?

A2: Purification of the final product typically involves recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel may also be employed if significant impurities are present. The choice of purification method will depend on the nature and quantity of the impurities.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity.

Troubleshooting Guides by Synthetic Route

Route 1: Nucleophilic Aromatic Substitution of a 2-chloro-5-methylnicotinic acid derivative

This route typically involves the reaction of a methyl 2-chloro-5-methylnicotinate with a methoxide source, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Methoxylation and Hydrolysis
  • Methoxylation: To a solution of methyl 2-chloro-5-methylnicotinate in anhydrous methanol, add sodium methoxide. Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the crude methyl 2-methoxy-5-methylnicotinate in a mixture of methanol and an aqueous solution of sodium hydroxide. Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: Cool the reaction mixture, acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.

Troubleshooting Guide: Route 1
Problem Possible Cause(s) Suggested Solution(s)
Low yield of methoxylated product Incomplete reaction.- Ensure anhydrous conditions as water can consume the sodium methoxide. - Use a slight excess of sodium methoxide. - Increase reaction time and/or temperature.
Side reaction: Hydrolysis of the ester.- Ensure the sodium methoxide is not contaminated with sodium hydroxide.
Presence of starting material (methyl 2-chloro-5-methylnicotinate) after hydrolysis Incomplete methoxylation in the previous step.- Optimize the methoxylation step to ensure full conversion before proceeding to hydrolysis.
Formation of 2-hydroxy-5-methylnicotinic acid Presence of water during the methoxylation step leading to competing hydrolysis of the chloro-intermediate.- Use anhydrous solvents and reagents for the methoxylation step.
Incomplete hydrolysis of the ester Insufficient base or reaction time for hydrolysis.- Use a sufficient excess of sodium hydroxide. - Prolong the reaction time at reflux.
Demethylation of the methoxy group Harsh acidic conditions during workup or prolonged heating.[1][2][3][4][5]- Use milder acidic conditions for neutralization and product precipitation. - Avoid excessive heating during the final workup.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution Start Methyl 2-chloro-5-methylnicotinate Intermediate Methyl 2-methoxy-5-methylnicotinate Product This compound

Caption: Synthetic pathway and potential side reactions for Route 3.

References

Technical Support Center: 2-Methoxy-5-methylnicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxy-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist you with challenges you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities often originate from the synthetic route. Depending on the starting materials and reaction conditions, you may encounter:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products of oxidation: If the methyl group is introduced via oxidation of a precursor like 3,5-lutidine, over-oxidation can lead to the formation of dicarboxylic acids.[1]

  • Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.

  • Isomers: Depending on the synthetic strategy, regioisomers of the nicotinic acid may be formed.

Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?

A2: A yellow tint can be due to residual starting materials, by-products from the synthesis, or degradation. Here are a few troubleshooting steps:

  • Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol or ethanol/water mixtures can be effective.[1] For colored impurities, sometimes adding a small amount of activated charcoal to the hot solution before filtering can help decolorize the product.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the target compound from colored impurities.[2] A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty with crystallization can be due to several factors, including the presence of impurities or the choice of solvent.

  • Purity: Ensure the material is sufficiently pure. Oily impurities can inhibit crystallization. An initial purification by column chromatography might be necessary.

  • Solvent System: Experiment with different solvent systems. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot.[3] Try solvents like ethanol, isopropanol, acetonitrile, or mixtures with water.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • pH Adjustment: The solubility of nicotinic acids is pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule can induce precipitation or crystallization.[4][5]

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[2][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of your sample.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify impurities.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of nicotinic acid derivatives, which can be useful in planning purification strategies.

PropertyValueSignificance in Purification
Molecular Formula C8H9NO3Used for calculating molar equivalents and theoretical yield.[8][9]
Molecular Weight 167.16 g/mol Essential for accurate measurements and calculations.[8][9]
Solubility Sparingly soluble in water, soluble in hot ethanol.[3][10]Guides the choice of solvents for recrystallization and extraction.
Appearance Off-white to pale yellow solidDeviations from this may indicate the presence of impurities.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (e.g., heated to near boiling).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol). Add a small amount of acetic acid to the eluent to improve the peak shape of the acidic compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude 2-Methoxy-5- methylnicotinic acid Initial_Analysis Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Decision Is Purity >95%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Final_Product Pure Product Decision->Final_Product Yes Recrystallization->Initial_Analysis Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Impure Column_Chromatography->Initial_Analysis Characterization Final Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crystallization Fails Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Impure Is it Impure? Check_Purity->Impure Purify_Further Purify by Column Chromatography Impure->Purify_Further Yes Change_Solvent Try Different Solvent System Impure->Change_Solvent No Purify_Further->Start Seeding Add Seed Crystal Change_Solvent->Seeding pH_Adjustment Adjust pH of Aqueous Solution Seeding->pH_Adjustment Success Crystals Form pH_Adjustment->Success

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Methoxy-5-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A1: A prevalent synthetic route starts with the oxidation of 3,5-dimethylpyridine (3,5-lutidine) to form 5-methylnicotinic acid. This intermediate is then halogenated, typically chlorinated at the 2-position, to yield 2-chloro-5-methylnicotinic acid. The final step involves a nucleophilic substitution reaction where the chloro group is displaced by a methoxy group using a suitable methoxide source.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: The key intermediates are typically 5-methylnicotinic acid and 2-chloro-5-methylnicotinic acid. The purity and yield of these intermediates significantly impact the efficiency of the overall synthesis.

Q3: Why is the oxidation of 3,5-lutidine a challenging step?

A3: The oxidation of 3,5-lutidine requires careful control of reaction conditions to prevent side reactions. Over-oxidation can lead to the formation of 3,5-pyridinedicarboxylic acid, and the use of strong oxidizing agents like potassium permanganate can result in large amounts of byproducts (e.g., manganese dioxide) that complicate purification.[1]

Q4: What are the safety precautions for handling reagents like thionyl chloride or oxalyl chloride during the chlorination step?

A4: These reagents are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Reactions should be conducted under an inert atmosphere to prevent exposure to moisture.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

Q: My yield for the oxidation of 3,5-lutidine using potassium permanganate is consistently below 50%. How can I improve it?

A: Low yields in this step are often due to incomplete reaction or the formation of byproducts.[1] Consider the following troubleshooting steps:

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range. A common procedure involves adding potassium permanganate portion-wise over several hours while keeping the temperature between 25-35°C, followed by a longer reaction period at a slightly elevated temperature (e.g., 45°C).[2]

  • Reagent Addition: The slow, portion-wise addition of potassium permanganate is crucial to control the exothermic reaction and minimize side-product formation.[2]

  • Reaction Time: The reaction can be slow, often requiring 15-20 hours to reach completion.[1][2] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

  • Work-up Procedure: The filtration of the manganese dioxide byproduct can be challenging.[1] Ensure thorough washing of the filter cake to recover all the product. The pH adjustment for product isolation is also critical for separating the desired product from byproducts like 3,5-pyridinedicarboxylic acid.[1][2]

Problem 2: Incomplete Conversion in the Synthesis of 2-Chloro-5-methylnicotinic Acid

Q: I am observing a significant amount of starting material (5-methylnicotinic acid) after reacting with my chlorinating agent. What could be the issue?

A: Incomplete conversion to 2-chloro-5-methylnicotinic acid can result from several factors:

  • Reagent Stoichiometry: Ensure that a sufficient excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used.

  • Reaction Conditions: The reaction may require heating (reflux) to proceed to completion. For example, reacting with thionyl chloride often involves refluxing for several hours.[3]

  • Moisture Contamination: Chlorinating agents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst: For some chlorination reactions, a catalytic amount of a substance like N,N-Dimethylformamide (DMF) can be beneficial.[4]

Problem 3: Low Yield in the Methoxylation of 2-Chloro-5-methylnicotinic Acid

Q: The final methoxylation step to produce this compound is giving me a low yield. How can I optimize this?

A: The nucleophilic substitution of the chloro group with a methoxy group can be influenced by several parameters:

  • Methoxide Source: The choice of methoxide source is important. Sodium methoxide is commonly used. Ensure it is fresh and anhydrous.

  • Solvent: The reaction is typically carried out in an alcohol solvent, such as methanol. The solvent should be anhydrous.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely.

  • Side Reactions: The carboxylic acid group can potentially react with the methoxide or be esterified under certain conditions. It might be beneficial to perform the methoxylation on the methyl ester of 2-chloro-5-methylnicotinic acid, followed by hydrolysis to obtain the final product.[5]

Quantitative Data Summary

Table 1: Comparison of Oxidation Conditions for Substituted Pyridines

Starting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-LutidinePotassium PermanganateWater25-452059.4[2]
2-Chloro-3-methylpyridineOxygen / NHPI / Metal SaltAcetonitrile8018up to 94[6]

Table 2: Conditions for Esterification and Hydrolysis

ReactionStarting MaterialReagentsSolventConditionsYield (%)Reference
Esterification5-Methylnicotinic acidThionyl chloride, Methanol-Reflux, 4h98.2[7]
HydrolysisMethyl 2-chloro-5-methylnicotinoateSodium HydroxideMethanol/Water<30°C then RT, 1.5hHigh[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine

  • In a large reaction vessel, dissolve 3,5-lutidine (100 g, 0.93 mol) in water.[2]

  • While maintaining the temperature at 25°C, add potassium permanganate (221.1 g, 1.40 mol) portion-wise over 5 hours with vigorous stirring.[2]

  • After the addition is complete, heat the reaction mixture to 45°C for approximately 20 hours.[2]

  • Cool the mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.[2]

  • Combine the filtrates and adjust the pH to 3.0 with concentrated hydrochloric acid to precipitate the crude product.[2]

  • Collect the crude product by centrifugation or filtration.

  • Recrystallize the crude product from ethanol to obtain pure 5-methylnicotinic acid.[2]

Protocol 2: Synthesis of 2-Chloro-5-methylnicotinic Acid (General Procedure)

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 5-methylnicotinic acid.

  • Slowly add an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for 3 hours.[3]

  • After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-chloro-5-methylnicotinic acid can be used in the next step, often without further purification.

Protocol 3: Synthesis of this compound via Hydrolysis

This protocol assumes the synthesis proceeds through the methyl ester intermediate.

  • Prepare a solution of methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol in a flask equipped with a stirrer and cooled in an ice bath.[5]

  • Separately, prepare an aqueous solution of sodium hydroxide (9.2 g).[5]

  • Add the sodium hydroxide solution to the stirred, ice-cooled solution of the ester at a rate that keeps the reaction temperature below 30°C.[5]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.[5]

  • Evaporate the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.[5]

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-chloro-5-methylnicotinic acid.[5] (Note: This specific reference describes the hydrolysis to the chloro-acid, but a similar procedure with a methoxy-ester would yield the desired product).

Visualizations

Synthetic_Pathway start 3,5-Lutidine inter1 5-Methylnicotinic Acid start->inter1 Oxidation (e.g., KMnO4) inter2 2-Chloro-5-methylnicotinic Acid inter1->inter2 Chlorination (e.g., SOCl2) product 2-Methoxy-5-methylnicotinic Acid inter2->product Methoxylation (e.g., NaOMe)

Caption: A common synthetic pathway for this compound.

Troubleshooting_Workflow problem Low Yield in Oxidation Step check_temp Is Temperature Controlled (25-45°C)? problem->check_temp check_addition Is KMnO4 Added Slowly (over hours)? check_temp->check_addition Yes solution Optimize Respective Parameter check_temp->solution No check_time Is Reaction Time Sufficient (15-20h)? check_addition->check_time Yes check_addition->solution No check_workup Is Work-up Procedure (Filtration, pH) Correct? check_time->check_workup Yes check_time->solution No check_workup->solution No

Caption: Troubleshooting workflow for low yield in the oxidation step.

References

stability issues of 2-Methoxy-5-methylnicotinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-Methoxy-5-methylnicotinic acid under common experimental conditions. The following information is curated from established principles of pharmaceutical stability testing and data on related nicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis (both acid and base-catalyzed), photodegradation, and potential thermal degradation at elevated temperatures. The methoxy group and the carboxylic acid on the pyridine ring are the most likely sites for chemical transformation.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: The anticipated degradation pathways include:

  • Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-5-methylnicotinic acid. The carboxylic acid can also undergo esterification in the presence of alcohols and a catalyst.

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products. For related compounds like nicotine, photodegradation can result in products such as nicotinic acid.

  • Oxidative Degradation: While generally stable to oxidation, harsh oxidative conditions (e.g., high concentrations of hydrogen peroxide) could potentially lead to N-oxidation of the pyridine ring or other oxidative degradation products.

Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks are likely degradation products. The most probable impurity would be 2-Hydroxy-5-methylnicotinic acid if the compound has been exposed to acidic or basic conditions. Other possibilities include photoproducts if the compound was exposed to light, or process-related impurities from its synthesis. It is recommended to perform co-injection with a synthesized standard of the suspected impurity or use mass spectrometry (LC-MS) for identification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Assay Value/Poor Recovery Degradation of the compound.- Review storage conditions. Ensure the compound is protected from light, heat, and moisture.[1]- Check the pH of your solutions. Extreme pH values can accelerate hydrolysis.- Prepare fresh solutions for each experiment.
Inconsistent Results Between Experiments Variable degradation due to inconsistent handling.- Standardize experimental procedures, including solution preparation, storage, and analysis times.- Minimize the exposure of the compound and its solutions to light. Use amber vials or cover glassware with aluminum foil.- Control the temperature of your experiments.
Precipitation in Aqueous Solutions Poor solubility.- Determine the solubility of the compound in your specific buffer system before preparing concentrated solutions.- Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. Ensure the co-solvent is compatible with your experimental system.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature or heat at a lower temperature (e.g., 40-60°C) for a specified time.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time.

    • Dissolve the stressed solid in the solvent for analysis.

  • Photostability:

    • Expose an aliquot of the stock solution and a sample of the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.

  • If degradation is observed, UPLC-MS/MS and NMR can be used to identify and characterize the degradation products.

Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Predicted Solubility of this compound
SolventPredicted SolubilityRationale
Water Sparingly soluble to solubleThe carboxylic acid and pyridine nitrogen can form hydrogen bonds with water. Solubility will be pH-dependent.
Methanol/Ethanol SolublePolar protic solvents that can hydrogen bond with the solute.
DMSO/DMF SolublePolar aprotic solvents that are good solvents for many organic acids.
Acetonitrile Slightly solubleLess polar than the other organic solvents listed.
Dichloromethane Sparingly solubleNon-polar organic solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60-80°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, RT-60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal (80°C Solution / 105°C Solid) stock->thermal Expose to stress conditions photo Photostability (ICH Q1B) stock->photo Expose to stress conditions hplc HPLC-UV Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples ms_nmr UPLC-MS/MS & NMR (for identification) hplc->ms_nmr If degradation is observed signaling_pathway cluster_salvage NAD+ Salvage Pathway cluster_effects Cellular Effects NA Nicotinic Acid (or derivative like This compound) NAPRT NAPRT NA->NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NAPRT->NAMN NMNAT NMNATs NAMN->NMNAT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NMNAT->NAAD NADS NAD Synthetase NAAD->NADS NAD NAD+ NADS->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Gene_Expression Altered Gene Expression Sirtuins->Gene_Expression PARPs->Gene_Expression

References

Technical Support Center: HPLC Analysis of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-5-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A: Peak tailing for an acidic compound like this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is typically the interaction of the acidic analyte with basic sites on the silica-based column packing, such as residual silanol groups.[1][2][3] Other potential causes include column overload, excessive extra-column volume, or a deformed packing bed.[1][4][5]

Q2: How can I reduce peak tailing for this compound?

A: To minimize peak tailing, consider the following:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a lower pH (e.g., pH < 3) to ensure the full protonation of residual silanol groups on the stationary phase, which will minimize secondary interactions.[2]

  • Use of an End-capped Column: Employ a highly deactivated, end-capped column to block the residual silanol groups.[1][2][3]

  • Buffer Addition: Incorporate a buffer into your mobile phase to maintain a stable pH.[1][3]

  • Sample Concentration: Avoid column overload by diluting your sample.[1][6]

  • System Optimization: Minimize extra-column volume by using shorter, narrower internal diameter tubing.[3][4]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A: Retention time shifts can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in its composition over time can lead to drift.[7][8]

  • Column Equilibration: Inadequate column equilibration before analysis can cause retention time instability.[7][8]

  • Temperature Fluctuations: Variations in the column temperature can affect retention times.[7]

  • Pump Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate.[8]

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to changes in retention.[7][9]

Q4: I am observing a noisy or drifting baseline. What are the likely causes and solutions?

A: A noisy or drifting baseline can stem from:

  • Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase are common culprits.[9] Ensure you are using high-purity solvents and degas your mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline disturbances.[9]

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations that manifest as baseline noise.[8][9]

  • Incomplete Column Equilibration: A column that has not been fully equilibrated with the mobile phase can show a drifting baseline.

Q5: What is a good starting point for sample preparation of this compound?

A: For optimal results, dissolve your sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself.[4][6] The sample concentration should be within the linear range of the detector to avoid peak distortion from overloading.[6] If your sample matrix is complex, consider a sample cleanup step like Solid Phase Extraction (SPE) to remove potential interferences.[2][3][4] Filtration of the sample through a 0.22 µm filter before injection is also recommended to remove particulates that could block the column.[6]

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[1][2][3]Lower the mobile phase pH (e.g., with 0.1% trifluoroacetic acid or formic acid).[10] Use a highly deactivated, end-capped column.[1][3]
Column overload.[1][7][9]Dilute the sample and re-inject.[4][6]
Column bed deformation or void.[1][2]Replace the column. Use a guard column to protect the analytical column.[5]
Poor Resolution Inappropriate mobile phase composition.[9]Optimize the mobile phase, for instance by adjusting the organic modifier concentration or trying a different modifier (e.g., methanol vs. acetonitrile).[3][9]
Column degradation.[9]Replace the column.
Ghost Peaks Contaminated mobile phase or sample solvent.[10]Use fresh, high-purity solvents. Run a blank gradient to identify the source of contamination.[10]
Autosampler carryover.[10]Optimize the needle wash procedure with a strong solvent.[10]
Split Peaks Mismatch between sample solvent and mobile phase.[7]Dissolve the sample in the initial mobile phase.
Column contamination or blockage at the inlet.[7]Wash the column with a strong solvent. If the problem persists, replace the inlet frit or the column.[4]

Quantitative Data on Peak Shape

The tailing factor (Tf) or asymmetry factor (As) is used to quantitatively measure peak tailing. A symmetrical peak has a value of 1.0.[4]

Tailing Factor (Tf) / Asymmetry Factor (As)Peak Shape InterpretationRecommendation
1.0Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2Minor TailingAcceptable for many applications.
> 1.2 - 1.5Significant TailingMethod optimization is recommended.[4]
> 1.5Severe TailingMethod optimization is necessary.[2]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 270 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Visual Troubleshooting Workflow

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue Likely check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Likely (Analyte-Specific) check_all_peaks->chemical_issue No check_column_overload Dilute Sample & Re-inject system_issue->check_column_overload overload_improves Improved? check_column_overload->overload_improves overload_solution Solution: Reduce Sample Load overload_improves->overload_solution Yes check_extracolumn Check for Excessive Extra-Column Volume overload_improves->check_extracolumn No extracolumn_solution Solution: Use Shorter/Narrower Tubing check_extracolumn->extracolumn_solution check_column_damage Inspect/Replace Column check_extracolumn->check_column_damage check_secondary_interactions Secondary Silanol Interactions? chemical_issue->check_secondary_interactions lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA/FA) check_secondary_interactions->lower_ph Yes ph_improves Improved? lower_ph->ph_improves ph_solution Solution: Operate at Low pH ph_improves->ph_solution Yes use_endcapped_column Use End-capped or Polar-Embedded Column ph_improves->use_endcapped_column No endcapped_solution Solution: Use appropriate column chemistry use_endcapped_column->endcapped_solution

A logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methoxy-5-methylnicotinic acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 2-Methoxy-5-methylnicotinic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a weakly acidic compound due to its carboxylic acid group. Its aqueous solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous buffers, the carboxylic acid group is largely in its neutral, protonated form, which is less soluble in water. To improve solubility, the pH of the solution should be raised above the compound's pKa to ionize the carboxylic acid group, forming the more soluble carboxylate salt.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. Nicotinic acid and its derivatives generally exhibit high solubility in DMSO.[1][2][3] If DMSO is incompatible with your assay, other organic solvents such as ethanol or dimethylformamide (DMF) can be considered.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?

A3: This phenomenon is often called "crashing out" or "precipitation" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly transferred to an aqueous buffer in which it has low solubility.[4] To prevent this, you can:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in the assay.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in the assay buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warm the buffer: Solubility often increases with temperature. Pre-warming your aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound can help.

  • Increase the pH of the aqueous buffer: For this compound, increasing the pH of the assay buffer to be at least 1-2 units above its estimated pKa (likely in the range of 4-5) will significantly increase its solubility.

Q4: What is the maximum concentration of DMSO acceptable in my assay?

A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5% and almost always below 1%. Higher concentrations of DMSO can be toxic to cells and may interfere with the biological activity being measured. For enzyme assays, the tolerance for DMSO can vary, so it is crucial to run a solvent-only control to assess its impact on enzyme activity.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Observation Potential Cause Recommended Solution
Solid material does not dissolve in DMSO. The concentration is too high, or the compound requires assistance to dissolve.Try gentle heating (to 37°C) and vortexing or sonication. If it still doesn't dissolve, you may have reached the solubility limit in DMSO.
Stock solution in DMSO is cloudy or has crystals after storage. The compound has precipitated out of solution, possibly due to temperature changes or water absorption by the DMSO.Before use, warm the stock solution to 37°C and vortex thoroughly to redissolve the compound. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Use anhydrous DMSO for preparing stock solutions.
Precipitation is observed in the assay plate wells over time. The compound is not stable in the assay buffer at the experimental temperature and pH, or it is interacting with media components.Determine the thermodynamic solubility of the compound under your specific assay conditions (see protocols below). Consider adding a solubilizing agent (e.g., a small percentage of a non-ionic surfactant) if compatible with your assay. Ensure the pH of your medium is stable, especially in cell-based assays where cellular metabolism can alter the pH.
Inconsistent or non-reproducible assay results. This can be due to variable amounts of dissolved compound in the assay wells.It is critical to ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any precipitate. Follow a consistent and validated dilution protocol.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25°C)

Note: This data is for the parent compound, nicotinic acid, and serves as a reference. The solubility of this compound is expected to follow a similar trend.

Solvent Mole Fraction Solubility (x) Molar Solubility (mol/L)
Dimethyl sulfoxide (DMSO)2.89 x 10⁻¹3.96
Ethanol3.19 x 10⁻²0.55
Water1.48 x 10⁻²0.82
Acetone2.14 x 10⁻⁴0.0029
Acetonitrile1.05 x 10⁻⁴0.0020
Diethyl ether1.10 x 10⁻⁴0.0011

Data adapted from Gonçalves and da Piedade (2013).[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination by Turbidimetry

This method provides a rapid assessment of the concentration at which a compound begins to precipitate from an aqueous solution.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • In a separate 96-well plate, add the desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the compound plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration that should be kept consistent across all wells.

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or a nephelometer.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility and is considered the "gold standard".

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., your assay buffer at the desired pH). The excess solid should be clearly visible.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw serial_dilute Serial Dilution in Assay Buffer thaw->serial_dilute add_to_plate Add to Assay Plate serial_dilute->add_to_plate incubate Incubate add_to_plate->incubate readout Measure Readout incubate->readout ph_solubility low_ph_form R-COOH (Protonated) Low Solubility equilibrium low_ph_form->equilibrium high_ph_form R-COO- (Deprotonated) High Solubility equilibrium->high_ph_form

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Methoxy-5-methylnicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Methoxy-5-methylnicotinic acid. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction

This compound is a substituted pyridine carboxylic acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for its quality control.

This guide outlines a primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine purity assessment and compares it with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for comprehensive impurity profiling.

Comparative Analytical Methodologies

Two primary analytical techniques are evaluated for the purity analysis of this compound:

  • RP-HPLC with UV Detection: This is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is well-suited for determining the purity of the main component and identifying non-volatile impurities.

  • GC-MS: This method offers high separation efficiency and provides structural information about volatile and semi-volatile impurities through mass spectrometry. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis process.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This section details the experimental protocol for the RP-HPLC analysis of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further, dilute to a working concentration of 0.1 mg/mL with the same diluent.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the experimental protocol for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in methanol.

  • Derivatization may be necessary for the carboxylic acid group to improve volatility (e.g., esterification with diazomethane or silylation with BSTFA).

Data Analysis: Identify the main peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases.

Data Presentation and Comparison

The following tables summarize the performance characteristics of the HPLC and GC-MS methods and present a hypothetical impurity profile for a sample batch of this compound.

Table 1: Comparison of Method Performance

ParameterRP-HPLCGC-MSAdvantage
Applicability Non-volatile and polar impuritiesVolatile and semi-volatile impuritiesOrthogonal
Sensitivity (LOD) ~ 10-50 ng/mL~ 0.1-5 ng/mLGC-MS
Identification Retention time, UV spectraRetention time, Mass spectraGC-MS (High Confidence)
Linearity (r²) > 0.999> 0.998Comparable
Run Time ~ 30 minutes~ 25 minutesGC-MS
Solvent Consumption HighLowGC-MS

Table 2: Hypothetical Impurity Profile of a Sample Batch

ImpurityPotential SourceRP-HPLC (% Area)GC-MS (% Area)Comments
Starting Material A Synthesis Precursor0.070.08Detected by both
Residual Solvent (Toluene) ProcessNot Detected0.12Volatile, only seen by GC-MS
Hydrolysis Product Degradation0.10Not DetectedToo polar for GC
Unknown Impurity 1 By-product0.050.06Detected by both
Purity -99.78 99.74 Apparent purity varies by method

Method Selection Guide

The choice between HPLC and GC-MS depends on the specific analytical objective.

  • RP-HPLC is the preferred method for routine quality control, focusing on the main component and key non-volatile or polar impurities. Its robustness and simplicity make it ideal for high-throughput analysis.

  • GC-MS offers superior resolution and sensitivity for volatile and semi-volatile impurities that may be missed by HPLC. It is invaluable for in-depth impurity profiling and identification.

For a comprehensive characterization of this compound, it is recommended to use both methods orthogonally.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separate on C18 Column inject->separate detect Detect at 270 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Methanol weigh_gc->dissolve_gc derivatize Derivatize (optional) dissolve_gc->derivatize inject_gc Inject into GC-MS derivatize->inject_gc separate_gc Separate on DB-5ms Column inject_gc->separate_gc detect_ms Detect by Mass Spectrometry separate_gc->detect_ms integrate_gc Integrate Peaks detect_ms->integrate_gc identify Identify Impurities by MS integrate_gc->identify calculate_gc Calculate % Area Purity identify->calculate_gc

Caption: Workflow for GC-MS Purity Analysis.

References

Validating the Structure of 2-Methoxy-5-methylnicotinic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-Methoxy-5-methylnicotinic acid against key structural analogs: Nicotinic acid, 2-Methoxynicotinic acid, and 5-Methylnicotinic acid. Detailed experimental protocols and comparative data tables are presented to facilitate clear and objective analysis in a research and development setting.

Spectroscopic Data Comparison

The structural nuances between this compound and its analogs are readily discernible through comparative analysis of their respective spectroscopic data. The following tables summarize the expected and experimentally obtained values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)

CompoundH-4H-6-OCH₃-CH₃-COOH
This compound (Predicted) ~7.9~8.1~4.0~2.4~13.0
Nicotinic acid[1]8.3159.129--13.5
2-Methoxynicotinic acid~7.1~8.2~4.0-~13.0
5-Methylnicotinic acid8.128.85-2.4013.2

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)

CompoundC-2C-3C-4C-5C-6-OCH₃-CH₃-COOH
This compound (Predicted) ~164~118~140~132~148~54~18~167
Nicotinic acid[1]150.21126.66136.90123.71153.18--166.23
2-Methoxynicotinic acid~164~110~142~118~149~54-~168
5-Methylnicotinic acid~151~128~138~131~153-~18~167

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-O (Methoxy)Aromatic C=C & C=N
This compound (Predicted) ~3000-2500 (broad)~1710~1250~1600, ~1580
Nicotinic acid[2]3071-28081703-1714-1594
2-Methoxynicotinic acid[3]broad~1700~1255~1590
5-Methylnicotinic acidbroad~1705-~1595

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (Expected)
This compound C₈H₉NO₃167.16168.06
Nicotinic acid[1]C₆H₅NO₂123.11124.04
2-Methoxynicotinic acidC₇H₇NO₃153.13154.05
5-Methylnicotinic acid[4]C₇H₇NO₂137.14138.05

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Validation

The logical flow for validating the structure of a synthesized compound using spectroscopy is depicted below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Target Compound (this compound) Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare Compare Experimental Data with Predicted & Analog Spectra NMR->Compare IR->Compare MS->Compare Validate Structure Validated? Compare->Validate Confirmed Structure Confirmed Validate->Confirmed Yes Revisit Re-evaluate Synthesis/ Purification/Analysis Validate->Revisit No

Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.

References

A Comparative Analysis of the Biological Efficacy of 2-Methoxy-5-methylnicotinic Acid and Other Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 2-Methoxy-5-methylnicotinic acid against other well-characterized nicotinic acid analogs. The primary mechanism of action for this class of compounds is the activation of the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Activation of GPR109A is associated with a reduction in lipolysis and has been a target for the treatment of dyslipidemia.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro potency of selected nicotinic acid analogs on the GPR109A receptor. Potency is a key measure of a drug's activity and is often expressed as the half-maximal effective concentration (EC50) or the inhibition constant (Ki). Lower values typically indicate higher potency.

CompoundChemical StructureTarget ReceptorAssay TypeEC50 (µM)Ki (nM)
Nicotinic Acid (Niacin) GPR109AcAMP Inhibition~5[1]130[2]
Acipimox GPR109AG-protein Dissociation~1.5Not Available
This compound GPR109ANot AvailableNot AvailableNot Available

Note: The EC50 and Ki values can vary depending on the specific experimental conditions and cell lines used. The data presented here are representative values from the cited literature. Direct comparative studies of this compound were not found in the public domain during the literature search for this guide.

GPR109A Signaling Pathway

The activation of the GPR109A receptor by nicotinic acid and its analogs initiates a signaling cascade that is primarily mediated by the Gi/o family of G proteins. This pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Nicotinic Acid Analog GPR109A GPR109A Receptor Ligand->GPR109A Binds G_protein Gi/o Protein Complex (α, β, γ subunits) GPR109A->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_alpha->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_evaluation In Vivo Evaluation Primary_Assay High-Throughput cAMP Assay Dose_Response Dose-Response cAMP Assay (EC50 Determination) Primary_Assay->Dose_Response Active Hits Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Downstream_Assays Downstream Functional Assays (e.g., Lipolysis Assay) Binding_Assay->Downstream_Assays PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Assays->PK_PD Lead Compounds Efficacy_Models Animal Models of Dyslipidemia PK_PD->Efficacy_Models Compound_Library Compound Library (Nicotinic Acid Analogs) Compound_Library->Primary_Assay

References

A Comparative Guide to the Synthetic Routes of 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-Methoxy-5-methylnicotinic acid, a valuable intermediate in medicinal chemistry. The routes are analyzed based on their starting materials, reaction steps, and overall efficiency, supported by experimental data where available.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds. Its structural features, including the carboxylic acid, methoxy, and methyl groups, offer multiple points for chemical modification, making it an attractive scaffold for drug discovery programs. This guide outlines and compares two distinct synthetic pathways to this target molecule, providing detailed protocols and data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Route 1: From 2-Chloro-5-methylnicotinic Acid

This route involves the initial synthesis of a chlorinated precursor, 2-chloro-5-methylnicotinic acid, followed by a nucleophilic substitution reaction to introduce the methoxy group.

Logical Flow of Synthetic Route 1

Synthetic_Route_1 A Methyl 2-chloro-5-methylnicotinoate B 2-Chloro-5-methylnicotinic acid A->B Hydrolysis (NaOH, Methanol/Water) C This compound B->C Methoxylation (Sodium Methoxide) Synthetic_Route_2 D 3,5-Lutidine E 5-Methylnicotinic acid D->E Oxidation (KMnO4 or H2O2/H2SO4) F 2-Hydroxy-5-methylnicotinic acid E->F Hydroxylation (not detailed) G This compound F->G Methylation (not detailed)

A Comparative Guide to 2-Methoxy-5-methylnicotinic Acid and 2-hydroxy-5-methylnicotinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Methoxy-5-methylnicotinic acid and 2-hydroxy-5-methylnicotinic acid, focusing on their potential applications in biological assays. Due to a lack of direct comparative studies in publicly available literature, this document summarizes the known biological activities of structurally related nicotinic acid derivatives and provides established experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction

Nicotinic acid (niacin) and its derivatives are a class of compounds with a broad spectrum of biological activities, including well-documented anti-dyslipidemic, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the nicotinic acid scaffold, such as the introduction of methoxy or hydroxyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making them interesting candidates for drug discovery and development.

This compound and 2-hydroxy-5-methylnicotinic acid are two such derivatives. The substitution at the 2-position—a methoxy group versus a hydroxyl group—can influence factors such as cell permeability, receptor binding, and metabolic stability, thereby altering their biological effects. This guide outlines the potential biological activities of these compounds based on the broader class of nicotinic acid derivatives and provides detailed protocols for their evaluation.

Potential Biological Activities

  • Anti-inflammatory Activity: Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G protein-coupled receptor 109A (GPR109A).[1] This activation can lead to the downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1] This suggests that both this compound and 2-hydroxy-5-methylnicotinic acid may possess anti-inflammatory properties.

  • Antimicrobial Activity: Various derivatives of nicotinic acid have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[2][3] The proposed mechanisms of action include the inhibition of peptide synthesis in mycobacteria and interference with microbial cell cycle progression.[4][5]

Data Presentation

As no direct comparative quantitative data (e.g., IC50, MIC) for the two title compounds were found in the available literature, the following table is presented as a template for researchers to populate with their own experimental data.

Biological AssayThis compound2-hydroxy-5-methylnicotinic acidReference Compound
Anti-inflammatory Assays
GPR109A Activation (EC50)Data to be determinedData to be determinedNicotinic Acid
NF-κB Inhibition (IC50)Data to be determinedData to be determinedBAY 11-7082
TNF-α Release Inhibition (IC50)Data to be determinedData to be determinedDexamethasone
IL-6 Release Inhibition (IC50)Data to be determinedData to be determinedDexamethasone
Antimicrobial Assays
Staphylococcus aureus (MIC)Data to be determinedData to be determinedVancomycin
Escherichia coli (MIC)Data to be determinedData to be determinedCiprofloxacin
Candida albicans (MIC)Data to be determinedData to be determinedFluconazole

Mandatory Visualization

The following diagrams illustrate a key signaling pathway potentially modulated by these compounds and a general experimental workflow for their comparison.

Experimental_Workflow Comparative Biological Assay Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis C1 2-Methoxy-5- methylnicotinic acid Anti_Inflammatory Anti-inflammatory Assays (e.g., NF-κB reporter, Cytokine ELISA) C1->Anti_Inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) C1->Antimicrobial C2 2-Hydroxy-5- methylnicotinic acid C2->Anti_Inflammatory C2->Antimicrobial Data Quantitative Data (IC50, MIC) Anti_Inflammatory->Data Antimicrobial->Data Comparison Comparative Analysis Data->Comparison

References

A Comparative Analysis of the Anti-inflammatory Properties of Methylated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of nicotinic acid and its methylated derivatives, 1-methylnicotinamide (MNA) and trigonelline (TRG). The information is compiled from various experimental studies to facilitate an objective comparison of their mechanisms of action and efficacy in modulating inflammatory responses.

Introduction

Nicotinic acid (NA), also known as niacin or vitamin B3, and its methylated metabolites, MNA and TRG, have garnered attention for their potential roles in mitigating inflammation. While sharing a common structural heritage, these compounds exhibit distinct pharmacological profiles and mechanisms of action. This guide delves into the experimental evidence detailing their anti-inflammatory capabilities, providing a resource for researchers in immunology and drug discovery.

Comparative Data on Anti-inflammatory Effects

The following tables summarize the quantitative and qualitative effects of nicotinic acid, 1-methylnicotinamide, and trigonelline on various inflammatory markers and pathways as reported in preclinical studies. It is important to note that direct head-to-head comparative studies with standardized quantitative metrics like IC50 values for all three compounds are limited in the current literature. The data presented is compiled from individual studies and should be interpreted with consideration of the different experimental models and conditions.

Table 1: In Vitro Anti-inflammatory Effects on Macrophages/Monocytes
CompoundTarget CellsInflammatory StimulusEffect on TNF-αEffect on IL-6Effect on Other MediatorsNotes
Nicotinic Acid (NA) Human MonocytesLPS↓ 49.2% reduction in secretion[1][2]↓ 56.2% reduction in secretion[1][2]↓ 43.2% reduction in MCP-1 secretion[1][2]Effects are mediated through the GPR109A receptor and inhibition of the NF-κB pathway.[1][2]
1-Methylnicotinamide (MNA) Murine Peritoneal MacrophagesLPSNegligible effect on secretion[3][4][5]Negligible effect on secretion[3][4][5]↓ Inhibition of Reactive Oxygen Species (ROS) generation[3][4][5]Lack of in vitro effect on cytokines may be due to limited cell permeability.[3][5] In vivo effects are suggested to be mediated via vascular endothelium.[3][5]
Trigonelline (TRG) Murine MacrophagesLPS↓ Reduction in protein levels[6]↓ Reduction in protein levels[6]↓ Reduced hippocampal NF-κB and TLR4[7]Also shown to suppress TNF-α and IL-6 secretion in activated mast cells.[8]
Table 2: In Vivo Anti-inflammatory Effects
CompoundAnimal ModelInflammatory ModelKey Findings
Nicotinic Acid (NA) KK-A(y) miceType 2 Diabetes↓ Lowered serum TNF-α levels.[9]
1-Methylnicotinamide (MNA) MiceContact Hypersensitivity↓ In vivo anti-inflammatory effects observed.[3]
Trigonelline (TRG) KK-A(y) miceType 2 Diabetes↓ Lowered serum TNF-α levels.[9]
SAMP8 miceNeuroinflammation↓ Reduced TNF-α and IL-6 protein levels in the hippocampus.[6]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory actions of nicotinic acid and its methylated derivatives are mediated through distinct signaling pathways.

Nicotinic Acid (NA)

Nicotinic acid primarily exerts its anti-inflammatory effects through the activation of the G protein-coupled receptor 109A (GPR109A).[1][2] This receptor activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. The binding of NA to GPR109A on immune cells like monocytes and macrophages suppresses the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Some evidence also suggests the involvement of the Akt/mTOR pathway in NA's anti-inflammatory mechanism.

GPR109A_Signaling_Pathway cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A IKK IKK GPR109A->IKK inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB (p65/p50) IκB->NF-κB sequesters Degradation Degradation NF-κB_active Active NF-κB NF-κB->NF-κB_active release nucleus Nucleus NF-κB_active->nucleus translocates Inflammatory Genes TNF-α, IL-6, etc. nucleus->Inflammatory Genes activates transcription

GPR109A-mediated anti-inflammatory signaling pathway of Nicotinic Acid.
1-Methylnicotinamide (MNA)

In contrast to nicotinic acid, the in vitro anti-inflammatory effects of MNA on macrophages appear to be limited, with a notable exception being the inhibition of reactive oxygen species (ROS).[3][5] It does not significantly suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 from these cells in culture.[3][5] This has led to the hypothesis that the observed in vivo anti-inflammatory properties of MNA are not due to direct modulation of immune cells but rather through its effects on the vascular endothelium.[3][5] The lack of potent in vitro activity on macrophages may be attributed to its limited permeability across the cell membrane.[3][5]

Trigonelline (TRG)

Trigonelline has demonstrated anti-inflammatory effects by inhibiting key inflammatory signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[8] By suppressing these pathways, trigonelline can reduce the expression and release of pro-inflammatory mediators. For instance, in a model of neuroinflammation, trigonelline was found to decrease the levels of hippocampal NF-κB, toll-like receptor 4 (TLR4), and TNF-α.[7]

NFkB_Signaling_Pathway cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Trigonelline Trigonelline IKK IKK Trigonelline->IKK inhibits TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB (p65/p50) IκB->NF-κB sequesters Degradation Degradation NF-κB_active Active NF-κB NF-κB->NF-κB_active release nucleus Nucleus NF-κB_active->nucleus translocates Inflammatory Genes TNF-α, IL-6, etc. nucleus->Inflammatory Genes activates transcription

Inhibition of the NF-κB signaling pathway by Trigonelline.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like methylated nicotinic acids.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compounds, cells are seeded in a 96-well plate and treated with various concentrations of nicotinic acid, MNA, or trigonelline for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

    • Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB) are analyzed by Western blotting.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 cells viability Determine non-toxic dose (MTT Assay) culture->viability pretreat Pre-treat with Test Compound viability->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Collect Cells stimulate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa qpcr RT-qPCR (mRNA) cells->qpcr western Western Blot (Protein) cells->western

Experimental workflow for in vitro anti-inflammatory screening.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used acute inflammation model to evaluate the anti-edematous effects of compounds.

  • Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used. The animals are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of nicotinic acid, MNA, or trigonelline. The test compounds are usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Nicotinic acid and its methylated derivatives, 1-methylnicotinamide and trigonelline, all exhibit anti-inflammatory properties, but their mechanisms of action and potency appear to differ significantly.

  • Nicotinic acid demonstrates robust in vitro anti-inflammatory effects on immune cells, primarily through the GPR109A receptor and subsequent inhibition of the NF-κB pathway.

  • 1-Methylnicotinamide shows limited direct anti-inflammatory activity on macrophages in vitro, suggesting its in vivo effects may be mediated through other mechanisms, such as actions on the vascular endothelium.

  • Trigonelline effectively suppresses inflammatory responses by inhibiting both the NF-κB and MAPK signaling pathways.

The choice of compound for further investigation will depend on the specific inflammatory condition and the desired therapeutic target. This guide highlights the need for direct comparative studies to establish a more definitive hierarchy of potency and to fully elucidate the distinct therapeutic potentials of these related molecules. The provided experimental protocols serve as a foundation for such future research.

References

validating the results of a 2-Methoxy-5-methylnicotinic acid experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of experimental results is paramount. This guide provides a comparative analysis of known agonists for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), a key target in metabolic and inflammatory diseases. While this guide aims to provide a framework for comparing such compounds, it is important to note that publicly available experimental data on the biological activity of 2-Methoxy-5-methylnicotinic acid is currently unavailable.

This document summarizes the performance of several well-characterized GPR109A agonists, supported by established experimental protocols. The provided methodologies for key assays, including radioligand binding and cAMP functional assays, offer a foundation for the in-house validation and comparison of novel compounds.

Comparative Analysis of GPR109A Agonists

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of various GPR109A agonists. These values are critical for comparing the relative efficacy and potency of different compounds that target this receptor.

CompoundReceptorAssay TypeSpeciesKi (nM)EC50 (nM)Reference(s)
Nicotinic Acid (Niacin)GPR109ARadioligand BindingHuman245-[1]
Nicotinic Acid (Niacin)GPR109ACalcium MobilizationHuman-52[2]
β-Hydroxybutyrate (BHB)GPR109AFunctional AssayHuman-700,000[3]
ButyrateGPR109AFunctional AssayHuman-1,600,000[1][4]
AcifranGPR109ACalcium MobilizationHuman--[5]
Monomethyl Fumarate (MMF)GPR109AFunctional AssayHuman--[6]
MK-1903GPR109AFunctional AssayHuman--[3]
GSK256073GPR109AFunctional AssayHuman--[7]

Experimental Protocols

Detailed methodologies for characterizing GPR109A agonists are crucial for reproducible and comparable results. Below are standard protocols for radioligand binding and cAMP functional assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the GPR109A receptor.

1. Membrane Preparation:

  • Culture cells expressing the GPR109A receptor (e.g., HEK293 or CHO cells) to 80-90% confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation with increasing concentrations of the radiolabeled ligand (e.g., [³H]-Nicotinic Acid).

  • For competition assays, a fixed concentration of the radioligand is used in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled GPR109A agonist.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to activate GPR109A and induce a downstream cellular response, specifically the inhibition of cyclic AMP (cAMP) production.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the GPR109A receptor in an appropriate medium.

  • Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) and known GPR109A agonists (positive controls).

  • Aspirate the culture medium from the cells and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the diluted compounds to the respective wells.

  • To stimulate adenylyl cyclase and induce cAMP production, add a fixed concentration of forskolin to all wells except the negative control.

3. Cell Lysis and cAMP Detection:

  • After an appropriate incubation period, lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP levels using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technology.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Use a sigmoidal dose-response model to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A (HCA2) Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist GPR109A Agonist (e.g., 2-Methoxy-5- methylnicotinic acid) Agonist->GPR109A Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Phosphorylates Targets

Caption: GPR109A Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Membranes with GPR109A Incubation 4. Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Ligand ([³H]-Nicotinic Acid) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Unlabeled Competitor (Test Compound) Competitor_Prep->Incubation Filtration 5. Separate Bound from Free (Filtration) Incubation->Filtration Counting 6. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 7. Data Analysis (Determine Ki) Counting->Analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_analysis Detection & Analysis Cell_Culture 1. Culture GPR109A- expressing Cells Cell_Plating 2. Seed Cells into Assay Plate Cell_Culture->Cell_Plating Compound_Addition 3. Add Test Compound & Forskolin Cell_Plating->Compound_Addition Cell_Lysis 4. Lyse Cells Compound_Addition->Cell_Lysis cAMP_Detection 5. Detect cAMP Levels (e.g., HTRF) Cell_Lysis->cAMP_Detection Data_Analysis 6. Data Analysis (Determine EC50) cAMP_Detection->Data_Analysis

References

head-to-head comparison of 2-Methoxy-5-methylnicotinic acid with a known active compound

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Nicotinic Acid Receptor Agonists for Researchers in Drug Development

This guide provides a detailed comparison between 2-Methoxy-5-methylnicotinic acid, a nicotinic acid derivative, and Acipimox, a well-established lipid-lowering agent. Both compounds are of interest for their activity as agonists of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), a key target in metabolic disease and inflammation research. This comparison focuses on their mechanism of action, available performance data, and the experimental protocols used for their evaluation.

Introduction to the Compounds

This compound is a substituted pyridine carboxylic acid derivative.[1] Its structural modifications—a methoxy group at the 2-position and a methyl group at the 5-position—distinguish it from the parent compound, nicotinic acid. These modifications are intended to alter its physicochemical properties and biological activity. It is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1]

Acipimox is a derivative of nicotinic acid that has been in clinical use as a lipid-lowering agent.[2][3] Marketed under trade names like Olbetam, it is known for reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2] Its primary mechanism involves the inhibition of lipolysis in adipose tissue.[4] Acipimox was developed to offer a better side-effect profile, particularly less flushing, compared to nicotinic acid.[2][4]

Mechanism of Action: GPR109A Signaling

Both this compound and Acipimox are presumed to exert their primary effects through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells like macrophages.[5][6][7]

The GPR109A Signaling Cascade:

  • Agonist Binding: The agonist (e.g., Acipimox) binds to the GPR109A receptor on the surface of an adipocyte.[5]

  • G-protein Activation: This binding activates an associated inhibitory G-protein (Gαi).[6]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[6]

  • cAMP Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9]

  • PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[8]

  • HSL Inhibition: PKA is responsible for activating Hormone-Sensitive Lipase (HSL) through phosphorylation. Reduced PKA activity results in less active HSL.[4][8]

  • Reduced Lipolysis: In its active state, HSL breaks down triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting HSL, the release of FFAs from adipose tissue into the bloodstream is reduced.[4][8]

  • Downstream Lipid Effects: The reduced availability of FFAs for the liver leads to decreased synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), which subsequently lowers Low-Density Lipoprotein (LDL) levels.[5][10]

GPR109A_Signaling_Pathway cluster_blood Bloodstream FFA_out ↓ FFAs in Blood FFA FFA FFA->FFA_out

Comparative Performance Data

ParameterAcipimoxThis compoundReference
Target GPR109A (HCA2)GPR109A (HCA2) (Presumed)[5]
Potency (EC50) Behaves as a full agonist with lower potency than nicotinic acid in cAMP and G-protein dissociation assays.Data not publicly available. Expected to be a GPR109A agonist.[7]
Primary Effect Inhibition of lipolysis, reduction of plasma FFAs, VLDL, and triglycerides.Expected to inhibit lipolysis via GPR109A activation.[4]
Side Effects Flushing (less severe than nicotinic acid), gastrointestinal disturbances.Data not available. Flushing potential is a key characteristic to determine.[2][4][13]
Pharmacokinetics Rapidly and completely absorbed orally. Not metabolized and excreted unchanged in urine.Data not available.[2][3]

Note: The performance of this compound is inferred based on its structural class. Experimental validation is required.

Experimental Protocols

To evaluate and compare the activity of GPR109A agonists like this compound and Acipimox, standardized in vitro assays are essential.

1. In Vitro cAMP Inhibition Assay

This assay is fundamental for determining the potency (EC50) of GPR109A agonists.

Objective: To measure the ability of a test compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the GPR109A receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO-K1 or HEK293) engineered to express the human GPR109A receptor.

  • Cell Plating: Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Acipimox) and a reference agonist (Nicotinic acid).

  • Assay Procedure: a. Pre-treat cells with the test compounds at various concentrations for a defined period (e.g., 15 minutes). b. Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Incubate for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture GPR109A- expressing cells B Seed cells into multi-well plate A->B D Pre-treat cells with compounds B->D C Prepare serial dilutions of test compounds C->D E Stimulate with Forskolin to induce cAMP D->E F Incubate E->F G Lyse cells & measure cAMP levels (HTRF/ELISA) F->G H Plot dose-response curve G->H I Calculate EC50 value H->I

2. In Vitro Lipolysis Assay

Objective: To measure the compound's ability to inhibit the breakdown of triglycerides in primary adipocytes.

Methodology:

  • Adipocyte Isolation: Isolate primary adipocytes from human or rodent adipose tissue.

  • Incubation: Incubate the isolated adipocytes with the test compounds at various concentrations.

  • Lipolysis Stimulation: Stimulate lipolysis using an agent like isoproterenol.

  • Measurement: After incubation, measure the amount of glycerol or free fatty acids released into the medium, which is an indicator of lipolysis.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of lipolysis (IC50).

Conclusion

Acipimox is a well-characterized GPR109A agonist with proven efficacy in modulating lipid metabolism, serving as a valuable benchmark.[2][4][5] It demonstrates a clear mechanism of action through the Gαi-cAMP pathway to inhibit lipolysis.[8] While it offers an improved side-effect profile compared to first-generation nicotinic acid, flushing can still be a limitation.[13][14]

For this compound, its potential lies in the structural modifications that may enhance its potency, selectivity, or pharmacokinetic properties, potentially leading to a superior therapeutic window with reduced side effects. To establish its viability as a drug development candidate, it is crucial to perform the described experimental protocols. Direct, quantitative comparison of its EC50 in cAMP assays and its IC50 in lipolysis assays against Acipimox will be the definitive measure of its relative performance and therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Methoxy-5-methylnicotinic acid is paramount for accurate pharmacokinetic studies and regulatory submissions.[1] When analytical testing is conducted across different laboratories or when different analytical methods are employed within a study, cross-validation of these methods is essential to ensure the consistency and comparability of the data.[1][2][3] This guide provides a comparative overview of two common bioanalytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines the process for their cross-validation.

Analytical Methodologies

The quantification of small molecules like this compound in biological matrices is typically achieved through chromatographic separation coupled with a sensitive detection method.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for separating components of a mixture.[4] For compounds with a suitable chromophore, like nicotinic acid derivatives, UV detection provides a cost-effective and reliable method of quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[5][6][7] It is particularly advantageous for complex biological matrices where interferences can be a challenge for other detectors.

Experimental Protocols

Detailed and harmonized experimental protocols are the foundation of a successful cross-validation study. Below are representative protocols for the analysis of this compound.

HPLC-UV Protocol

  • Sample Preparation: To 100 µL of plasma, add an internal standard and perform protein precipitation with acetonitrile. Centrifuge and inject the supernatant.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5.0 µm) is typically suitable.[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50 mM KH2PO4) at a controlled pH.[4]

  • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

LC-MS/MS Protocol

  • Sample Preparation: Similar to the HPLC-UV method, protein precipitation or a more rigorous solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analyte.[5][6]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.[7]

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.[8]

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.[8]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard for enhanced selectivity.[5]

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Workflow for Cross-Validation of Analytical Methods

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_QC Prepare Spiked QC Samples Data_Comparison Compare Results from Both Methods A_QC->Data_Comparison A_Incurred Analyze Incurred Study Samples A_Incurred->Data_Comparison B_QC Prepare Spiked QC Samples B_QC->Data_Comparison B_Incurred Analyze Incurred Study Samples B_Incurred->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman Plot) Data_Comparison->Statistical_Analysis Conclusion Determine Method Equivalency Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation: Comparison of Expected Performance

The following table summarizes the expected performance characteristics for the two proposed analytical methods based on data for similar nicotinic acid derivatives.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.998[6]
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL1 - 10 ng/mL[5]
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL> 5000 ng/mL[5]
Intra-day Precision (%RSD) < 15%< 15%[5]
Inter-day Precision (%RSD) < 15%< 15%[5]
Accuracy (%RE) ± 15%± 15%[7]
Recovery (%) 70 - 90%> 75%[5]
Selectivity ModerateHigh

Key Bioanalytical Validation Parameters

Validation Bioanalytical Method Validation Accuracy Precision Linearity Selectivity Sensitivity (LLOQ) Stability Accuracy Accuracy The closeness of the measured value to the true value. Validation:p1->Accuracy Precision Precision The degree of agreement among individual test results. Validation:p2->Precision Linearity Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Validation:p3->Linearity Selectivity Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Validation:p4->Selectivity LLOQ LLOQ The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Validation:p5->LLOQ Stability Stability The chemical stability of an analyte in a given matrix under specific conditions. Validation:p6->Stability

Caption: Logical relationships of key bioanalytical validation parameters.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex bioanalytical studies. A thorough cross-validation is imperative when data from both methods are to be combined or compared, ensuring the integrity and reliability of the scientific findings. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and budgetary considerations.

References

benchmarking the performance of 2-Methoxy-5-methylnicotinic acid in a specific application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Methoxy-5-methylnicotinic acid against other known inhibitors for the fictitious kinase, "Kinase-X," a key enzyme implicated in inflammatory pathways. The data presented herein is for illustrative purposes to showcase a benchmarking framework.

I. Overview and Mechanism of Action

This compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase-X. Its efficacy is compared against two established inhibitors: Compound A (a non-selective inhibitor) and Compound B (a selective inhibitor). The primary goal is to determine its potency, selectivity, and cellular activity.

The proposed mechanism involves the downstream regulation of the NF-κB signaling pathway. By inhibiting Kinase-X, this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G cluster_pathway Proposed Signaling Pathway of Kinase-X Inhibition cluster_inhibitors Inhibitors TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds Kinase-X Kinase-X TNFR->Kinase-X Activates IκBα IκBα Kinase-X->IκBα Phosphorylates (Inhibits) NF-κB NF-κB IκBα->NF-κB Sequesters Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->Kinase-X Compound A Compound A Compound A->Kinase-X Compound B Compound B Compound B->Kinase-X

Fig. 1: Proposed signaling pathway of Kinase-X and points of inhibition.

II. Comparative Performance Data

The following tables summarize the in-vitro and cellular assay data for this compound and its alternatives.

Table 1: In-Vitro Kinase Inhibition Assay

Compound IC50 (nM) for Kinase-X Kinase Selectivity (Fold vs. Kinase-Y)
This compound 15 >1000
Compound A 50 10

| Compound B | 10 | >1500 |

Table 2: Cellular Anti-inflammatory Assay (TNF-α induced IL-6 production)

Compound EC50 (nM) Maximum Inhibition (%)
This compound 120 95
Compound A 400 80

| Compound B | 95 | 98 |

Table 3: Cytotoxicity Assay (HEK293 cells)

Compound CC50 (µM) Therapeutic Index (CC50/EC50)
This compound >100 >833
Compound A 20 50

| Compound B | >150 | >1578 |

III. Experimental Protocols

This assay quantifies the ability of a compound to inhibit the activity of purified Kinase-X enzyme.

  • Reagents: Purified recombinant Kinase-X, ATP, substrate peptide, and test compounds.

  • Procedure:

    • Kinase-X is incubated with varying concentrations of the test compound (0.1 nM to 100 µM) in a 96-well plate.

    • The enzymatic reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate is quantified using a luminescence-based assay.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

This assay measures the ability of a compound to inhibit the production of a pro-inflammatory cytokine in a cellular context.

  • Cell Line: Human monocytic cell line (THP-1).

  • Procedure:

    • THP-1 cells are plated and pre-treated with varying concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding TNF-α (10 ng/mL).

    • After 24 hours of incubation, the supernatant is collected.

    • The concentration of the cytokine IL-6 in the supernatant is measured using an ELISA kit.

  • Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.

G cluster_workflow Experimental Workflow for Cellular Assay A Plate THP-1 Cells B Pre-treat with Compound (1 hour) A->B C Induce with TNF-α (10 ng/mL) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F Measure IL-6 (ELISA) E->F G Calculate EC50 F->G

Fig. 2: Workflow for the cellular anti-inflammatory assay.

IV. Conclusion

Based on this illustrative data, this compound demonstrates potent and highly selective inhibition of Kinase-X in vitro. Its cellular activity is comparable to the highly selective Compound B, and it exhibits a superior safety profile over the non-selective Compound A, as indicated by its high therapeutic index. These findings suggest that this compound is a promising candidate for further development. However, further studies are required to validate these results and to assess its in-vivo efficacy and pharmacokinetic properties.

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-5-methylnicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle 2-Methoxy-5-methylnicotinic acid with appropriate personal protective equipment (PPE). Based on data for similar compounds, the following precautions should be taken:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Skin Protection: Use chemical-resistant gloves and a lab coat.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not available, the table below summarizes key safety and disposal information for related nicotinic acid compounds, which can serve as a conservative reference.

Property5-Methylnicotinic acidNicotinic acidGeneral Guidance for Nicotinic Acid Derivatives
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)Not classified as hazardousMay cause skin, eye, and respiratory irritation.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Dispose of as hazardous waste.Do not dispose of down the drain.[1] Treat as hazardous chemical waste.
pH Adjustment for Aqueous Solutions No specific dataFor dilute aqueous solutions, adjust pH to between 5.0 and 12.5 before considering drain disposal (local regulations permitting).[1]Neutralization may be a pre-treatment step for aqueous waste, but solid waste must be disposed of as hazardous.
Incompatible Materials Strong oxidizing agentsStrong oxidizing agentsAvoid mixing with strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Characterize the waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate the waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated, properly labeled hazardous waste container.

Step 2: Containerization and Labeling

  • Use a compatible container: Collect the waste in a sturdy, leak-proof container with a secure lid.

  • Label the container clearly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA within the laboratory.[1]

  • The SAA should be under the control of the generator and located at or near the point of generation.[1]

  • Ensure the container is kept closed except when adding waste.

Step 4: Waste Pickup and Disposal

  • Arrange for waste pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow institutional procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.

Step 5: Empty Container Disposal

  • For containers that held this compound, they must be properly decontaminated before being discarded.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of this compound waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe identify Identify & Segregate Waste ppe->identify containerize Containerize in a Labeled, Compatible Container identify->containerize store Store in Satellite Accumulation Area (SAA) containerize->store pickup Arrange for EHS/ Contractor Pickup store->pickup transport Transport to a Licensed Hazardous Waste Facility pickup->transport end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.